molecular formula C12H21NO4 B558788 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 53292-90-3

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Cat. No.: B558788
CAS No.: 53292-90-3
M. Wt: 243,31 g/mole
InChI Key: KXMRDHPZQHAXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS RN: 53292-89-0) is a high-purity, white to almost white crystalline solid with a molecular formula of C 12 H 21 NO 4 and a molecular weight of 243.30 g/mol [ 1 ]. This compound is characterized by its trans stereochemistry and serves as a critical protected building block in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group safeguards the amine functionality, allowing for selective reactions at the carboxylic acid group under a wide range of conditions [ 1 ]. The primary application of this compound is as a key pharmaceutical intermediate in the synthesis of more complex molecules [ 3 ]. Its cyclohexane backbone provides conformational rigidity, making it a valuable scaffold for drug discovery efforts. The compound exhibits a melting point of approximately 183 °C and is soluble in solvents such as methanol and tetrahydrofuran (THF) [ 1 ][ 3 ]. For optimal stability, it is recommended to store this product in a cool, dark place, sealed in dry conditions at room temperature [ 1 ][ 2 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRDHPZQHAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967876, DTXSID401194773
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-46-5, 53292-89-0, 53292-90-3
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

trans-4-(Boc-amino)cyclohexanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents and serves as a valuable building block in medicinal chemistry and peptide synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is stable under normal storage conditions.[1][3] The molecule features a cyclohexane ring with a carboxylic acid and a Boc-protected amino group in a trans configuration, which dictates its stereochemistry and reactivity.[4]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[2][5][6]
Molecular Weight 243.30 g/mol [2][5]
Appearance White to off-white powder/crystals[1][2][6]
Melting Point 181.0 to 185.0 °C[2][7][8]
Boiling Point 396.7 °C at 760 mmHg[7][8]
Density 1.13 g/cm³[7][8]
pKa (Predicted) 4.76 ± 0.10[7][8]
Flash Point 193.7 °C[7]
Vapor Pressure 2.12 x 10⁻⁷ mmHg at 25°C[7][8]
Refractive Index 1.493[7][8]
LogP 2.15 - 2.55[5][7]
Purity (Typical) ≥97% to ≥99.0%[2][5]
Solubility and Storage
ParameterDetailsSource(s)
Solubility Slightly soluble in chloroform and methanol; Soluble in tetrahydrofuran (THF). It is also likely to be soluble in other polar organic solvents.[4][7][8][9]
Storage Conditions Store at room temperature in a dry, dark, and well-sealed container.[7][8][10]

Chemical Reactivity and Stability

Stability: The compound is stable under normal conditions.[1][3]

Reactivity:

  • It is incompatible with and reacts with strong oxidizing agents.[1][3]

  • The tert-butoxycarbonyl (Boc) protecting group on the amino function is stable under a variety of conditions but can be selectively and readily removed under acidic conditions, which is a key feature for its use in multi-step organic synthesis.[4]

  • The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the Boc-protection of trans-4-aminocyclohexanecarboxylic acid.[1]

Materials:

  • trans-4-aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hexane

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • 6N Hydrochloric acid (HCl)

Procedure:

  • A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).[1]

  • The mixture is cooled to 0 °C in an ice bath.[1]

  • Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the stirred solution.[1]

  • The reaction mixture is allowed to warm gradually to room temperature and is stirred overnight.[1]

  • After the reaction is complete, hexane (50 mL) is added, and the pH of the aqueous layer is carefully adjusted to approximately 6 using 6N HCl.[1]

  • The product is extracted from the aqueous layer using ethyl acetate (3 x 50 mL).[1]

  • The combined organic extracts are washed with a brine solution (25 mL).[1]

  • The organic phase is dried and concentrated under reduced pressure to yield the final product as a white solid.[1]

A diagram of the synthesis workflow is provided below.

G Synthesis Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 trans-4-aminocyclohexanecarboxylic acid reaction 1. Mix & Cool to 0°C 2. Add (Boc)₂O 3. Warm to RT, stir overnight start1->reaction start2 Di-tert-butyl dicarbonate (Boc)₂O start2->reaction start3 NaOH / t-BuOH / H₂O start3->reaction acidification Adjust pH to ~6 with HCl reaction->acidification extraction Extract with Ethyl Acetate acidification->extraction wash Wash with Brine extraction->wash dry Dry and Concentrate wash->dry product This compound dry->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceutical development.

  • Peptide Synthesis: It serves as a non-natural amino acid derivative for Boc solid-phase peptide synthesis.

  • Pharmaceutical Intermediates: It is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[11][12][13]

  • Janus Kinase (JAK) Inhibitors: The compound is explicitly mentioned as an intermediate in the synthesis of Janus Kinase inhibitors, a class of drugs used to treat inflammatory diseases.[11][12]

  • Other Inhibitors: It is also used as a reagent in the synthesis of N-myristoyltransferase and CD38 inhibitors.[1][7]

  • Drug Analogs: Its derivatives have been investigated as substituents for established drugs like daunorubicin and adriamycin and as analogs for neuropeptides such as dynorphin A.[11][12]

The role of this compound as a foundational building block in drug discovery is illustrated in the diagram below.

G Role in Drug Discovery cluster_modification Chemical Modifications cluster_application Therapeutic Targets A This compound B Boc Deprotection (Acid) A->B Reveals free amine C Amide Coupling / Esterification A->C Uses carboxylic acid D Janus Kinase (JAK) Inhibitors B->D G Peptide-based Therapeutics B->G E N-Myristoyltransferase Inhibitors C->E F CD38 Inhibitors C->F C->G

Caption: Role as a versatile intermediate in the synthesis of various therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining trans-4-(Boc-amino)cyclohexanecarboxylic acid, a crucial building block in the development of various active pharmaceutical ingredients.[1] This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflows.

Introduction

This compound is a valuable bifunctional molecule incorporating a cyclohexane scaffold that imparts conformational rigidity. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the carboxylic acid moiety, making it an ideal intermediate in multi-step syntheses. Its applications include the synthesis of Janus Kinase (JAK) inhibitors and other pharmacologically active compounds.[1] The primary challenge in its synthesis often lies in controlling the stereochemistry to obtain the desired trans isomer with high purity.

Three principal synthetic strategies have emerged for the preparation of this compound:

  • Catalytic Hydrogenation of p-Aminobenzoic Acid: A common industrial approach involving the reduction of the aromatic ring to a cyclohexane, which typically yields a mixture of cis and trans isomers, requiring subsequent separation or isomerization.

  • Direct Boc-Protection of trans-4-Aminocyclohexanecarboxylic Acid: A straightforward method for laboratory-scale synthesis when the trans isomer of the starting material is readily available.

  • Reductive Amination of 4-Oxocyclohexane Carboxylate: An alternative route that can offer good stereoselectivity towards the trans product.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.

Synthetic Route 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This route begins with the reduction of p-aminobenzoic acid to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a Boc group, and finally, the separation or isomerization of the cis isomer to the desired trans product.

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

The hydrogenation of the aromatic ring of p-aminobenzoic acid is typically carried out under pressure using a metal catalyst. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the product mixture.

Experimental Protocol:

A mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 10% aqueous sodium hydroxide (100.0 mL) is placed in an autoclave. The vessel is sealed, and the atmosphere is replaced with hydrogen. The reaction mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[2] Upon completion, the catalyst is filtered off, and the aqueous solution containing a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is carried forward to the next step.

Quantitative Data:

ParameterValueReference
Starting Materialp-Aminobenzoic Acid[2]
Catalyst5% Ru/C[2]
Solvent10% aq. NaOH[2]
Temperature100°C[2]
Pressure15 bar H₂[2]
Reaction Time20 hours[2]
Conversion>99%[2]
cis:trans Ratio1:4.6[2][3]
Step 2: Boc-Protection of 4-Aminocyclohexanecarboxylic Acid Mixture

The mixture of cis and trans isomers from the hydrogenation step is then protected with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

To the aqueous solution of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid, acetone (327.3 mL) and di-tert-butyl dicarbonate (16.63 g, 0.07 mol) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is acidified with citric acid to pH 4. The product is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate and concentrated to yield the Boc-protected product.[3]

Quantitative Data:

ParameterValueReference
Starting Materialcis/trans-4-Aminocyclohexanecarboxylic acid mixture[3]
ReagentDi-tert-butyl dicarbonate[3]
SolventWater/Acetone[3]
Yield (overall from p-aminobenzoic acid)70%[3]
Purity92%[3]
Step 3: Isomerization and Separation of this compound

The resulting mixture of cis- and this compound can be separated or the cis isomer can be converted to the more stable trans isomer.

Experimental Protocol for Isomerization:

The mixture of cis and trans isomers (12.99 g, 0.05 mol) is suspended in acetone (259 mL) with potassium carbonate (2 g, 0.06 mol). Bromoethane (1.93 mL, 0.02 mol) is added, and the mixture is stirred at 60°C for 3 hours. After cooling, the precipitate is filtered. The filtrate is concentrated, and the residue is taken up in water and extracted with DCM. The aqueous layer is acidified, and the product is extracted with DCM. The combined organic layers are dried and concentrated to yield the trans isomer.[1]

Quantitative Data:

ParameterValueReference
Starting Materialcis:trans = 1:3.6 mixture of 4-(Boc-amino)cyclohexanecarboxylic acid[1][2]
BaseK₂CO₃[1][2]
ReagentBromoethane[1][2]
SolventAcetone[1][2]
Temperature60°C[1][2]
Yield of trans isomer62%
Purity of trans isomer99.1%

Synthesis Workflow for Route 1

G pABA p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, 15 bar, 100°C) pABA->hydrogenation mixture cis/trans-4-Aminocyclo- hexanecarboxylic Acid hydrogenation->mixture boc_protection Boc Protection ((Boc)₂O) mixture->boc_protection boc_mixture cis/trans-4-(Boc-amino)cyclo- hexanecarboxylic Acid boc_protection->boc_mixture isomerization Isomerization/Separation (K₂CO₃, Bromoethane) boc_mixture->isomerization trans_product trans-4-(Boc-amino)cyclo- hexanecarboxylic Acid isomerization->trans_product

Caption: Workflow for the synthesis of this compound from p-aminobenzoic acid.

Synthetic Route 2: Direct Boc-Protection of trans-4-Aminocyclohexanecarboxylic Acid

This is a more direct and often preferred method for smaller-scale syntheses, provided the starting material is commercially available.

Experimental Protocol:

To a stirred solution of trans-4-aminocyclohexanecarboxylic acid (2.15 g, 10 mmol) in methanol (30 mL), triethylamine (3.5 mL, 25 mmol) and di-tert-butyl dicarbonate (4.6 mL, 20 mmol) are slowly added. The mixture is then heated to 40°C and stirred for 5 hours. The methanol is removed by vacuum concentration. The residue is taken up in ethyl acetate and washed successively with distilled water (3x) and saturated sodium chloride solution (1x). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Quantitative Data:

ParameterValueReference
Starting Materialtrans-4-Aminocyclohexanecarboxylic acid
ReagentDi-tert-butyl dicarbonate
BaseTriethylamine
SolventMethanol
Temperature40°C
Reaction Time5 hours
YieldHigh (specific yield not reported)

Synthesis Workflow for Route 2

G trans_amine trans-4-Aminocyclo- hexanecarboxylic Acid boc_protection Boc Protection ((Boc)₂O, Et₃N) trans_amine->boc_protection trans_product trans-4-(Boc-amino)cyclo- hexanecarboxylic Acid boc_protection->trans_product

Caption: Direct synthesis of this compound.

Synthetic Route 3: Reductive Amination of 4-Oxocyclohexane Carboxylate

This approach offers an alternative pathway where the amine functionality is introduced stereoselectively.

Experimental Protocol:

Ethyl 4-oxocyclohexane-1-carboxylate is subjected to reductive amination. This can be achieved in a multi-step sequence involving the formation of a cyanohydrin, followed by dehydration, saponification, and then reductive amination using a catalyst such as Raney Nickel in the presence of ammonia. The resulting aminomethylcyclohexane carboxylic acid is then subjected to catalytic hydrogenation to saturate the ring and yield the desired product.

A more direct reductive amination can also be employed using a suitable amine source and a reducing agent.

Synthesis Workflow for Route 3

G keto_ester 4-Oxocyclohexane Carboxylate reductive_amination Reductive Amination keto_ester->reductive_amination amino_ester trans-4-Aminocyclohexane Carboxylate reductive_amination->amino_ester hydrolysis Hydrolysis amino_ester->hydrolysis amino_acid trans-4-Aminocyclo- hexanecarboxylic Acid hydrolysis->amino_acid boc_protection Boc Protection amino_acid->boc_protection trans_product trans-4-(Boc-amino)cyclo- hexanecarboxylic Acid boc_protection->trans_product

Caption: Synthesis of this compound via reductive amination.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of method depends on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The catalytic hydrogenation of p-aminobenzoic acid is a robust method for large-scale production, despite the need for isomer separation or isomerization. For laboratory-scale synthesis, the direct Boc-protection of trans-4-aminocyclohexanecarboxylic acid offers a more straightforward and efficient approach. The reductive amination of 4-oxocyclohexane carboxylate presents an alternative strategy with the potential for high stereoselectivity. This guide provides the necessary technical details to aid researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

References

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in modern pharmaceutical and medicinal chemistry. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

This compound is a bifunctional molecule featuring a cyclohexane scaffold, which imparts conformational rigidity, and two key functional groups: a carboxylic acid and a Boc-protected amine. This unique structure makes it an invaluable component in the synthesis of complex molecules, including peptides and targeted protein degraders.

PropertyValueCitations
Molecular Weight 243.30 g/mol [1][2]
Molecular Formula C₁₂H₂₁NO₄[1][2]
CAS Number 53292-89-0[1][2]
Appearance White solid/crystals[2][3]
Purity ≥97% to ≥99% (GC/TLC)[1][2][4]

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical industry is extensive. Its defined stereochemistry and orthogonal protecting groups allow for precise incorporation into larger molecular frameworks.

One of its most significant applications is in the field of Proteolysis Targeting Chimeras (PROTACs) .[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker component of a PROTAC is crucial for its efficacy, and the rigid cyclohexane core of this compound provides a well-defined spatial orientation between the two ends of the PROTAC.[5][8]

Furthermore, this molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors .[9][10][11] It also serves as a foundational element in peptide synthesis , where it can be incorporated to induce specific secondary structures or to act as a stable, non-natural amino acid.[4][12]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Synthesis from trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes the Boc-protection of the amine group of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hexane

  • Ethyl acetate

  • Brine solution

  • 6N Hydrochloric acid (HCl)

Procedure:

  • A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).[3]

  • The solution is cooled to 0 °C with stirring.[3]

  • Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the cooled solution.[3]

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.[3]

  • Upon reaction completion, hexane (50 mL) is added, and the pH of the aqueous phase is adjusted to approximately 6 with 6N HCl.[3]

  • The product is extracted with ethyl acetate (3 x 50 mL).[3]

  • The combined organic phases are washed with a brine solution (25 mL).[3]

  • The organic phase is concentrated under reduced pressure to yield the final product as a white solid.[3]

One-Pot Synthesis from p-Aminobenzoic Acid

This industrial-scale protocol details a one-pot synthesis and purification process to achieve a high trans-isomer ratio.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Citric acid

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • p-Aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL) are combined in an autoclave.[10][13]

  • The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[10][13]

  • After the initial reaction, the mixture is Boc-protected by the addition of 1 equivalent of Boc-anhydride.[9][10][11]

  • The resulting mixture containing both cis and trans isomers is worked up. The aqueous layer (pH=9) is extracted with DCM. The aqueous solution is then acidified to pH=4 with citric acid and extracted again with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to yield the crude product.[9][14]

  • For purification and enrichment of the trans-isomer, the crude product is suspended in acetone, and the precipitate is filtered and washed with cold acetone. The precipitate is then treated with 20% citric acid and DCM. The layers are separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to yield the pure this compound.[9][10]

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the role of this compound as a linker in the modular synthesis of a PROTAC.

PROTAC_Synthesis cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_final_product Final Product poi_ligand Protein of Interest (POI) Ligand step2 Step 2: Coupling to POI Ligand poi_ligand->step2 linker trans-4-(Boc-amino) cyclohexanecarboxylic acid step1 Step 1: Linker Activation linker->step1 Carboxylic acid activation e3_ligand E3 Ligase Ligand step4 Step 4: Coupling to E3 Ligand e3_ligand->step4 step1->step2 Amide bond formation step3 Step 3: Boc Deprotection step2->step3 Acidic conditions step3->step4 Amide bond formation protac Functional PROTAC step4->protac PROTAC_MoA cluster_components PROTAC-Mediated Complex cluster_process Cellular Process poi Target Protein (POI) protac PROTAC poi->protac Warhead binding proteasome Proteasome poi->proteasome Degradation e3 E3 Ubiquitin Ligase e3->protac Anchor binding ub Ubiquitin ub->poi Ubiquitination

References

In-Depth Technical Guide: Elucidation of the Chemical Structure of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, possesses a unique structural framework that is crucial for its reactivity and incorporation into larger molecules.[1] This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the chemical structure of this compound. Through a detailed examination of spectroscopic data and experimental protocols, this document serves as a vital resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

The fundamental characteristics of trans-4-(Boc-amino)cyclohexanecarboxylic acid are summarized in the table below, providing a foundational understanding of the molecule.

PropertyValueReference(s)
IUPAC Name trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid[2]
Synonyms This compound, Boc-trans-4-aminocyclohexane-1-carboxylic acid[2]
CAS Number 53292-89-0[2]
Molecular Formula C₁₂H₂₁NO₄[2]
Molecular Weight 243.30 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 181-185 °C[3]
Purity ≥97% (TLC)[2]

Structural Elucidation Workflow

The structural confirmation of this compound is a multi-step process that relies on the convergence of data from several analytical techniques. The logical workflow for this elucidation is depicted below.

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound NMR 1H & 13C NMR Spectroscopy Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A logical workflow for the structural elucidation of the target molecule.

Spectroscopic Data and Interpretation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and unambiguous confirmation of the molecular structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.35br s1H-NH-
~3.45m1HCH-N
~2.25tt1HCH-COOH
~2.10m2HCyclohexyl CH₂ (axial, adjacent to CH-N)
~2.00m2HCyclohexyl CH₂ (axial, adjacent to CH-COOH)
~1.45s9H-C(CH₃)₃
~1.40m2HCyclohexyl CH₂ (equatorial, adjacent to CH-N)
~1.25m2HCyclohexyl CH₂ (equatorial, adjacent to CH-COOH)

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~181.0C=O (Carboxylic Acid)
~155.5C=O (Boc)
~79.5-C(CH₃)₃
~49.0CH-N
~43.0CH-COOH
~32.0Cyclohexyl CH₂
~29.0Cyclohexyl CH₂
~28.5-C(CH₃)₃
FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (Carboxylic Acid)
~3340MediumN-H stretch (Amide)
2940, 2860StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Amide)
~1520MediumN-H bend (Amide II)
~1170StrongC-O stretch (Boc ester)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (ESI-)

m/zInterpretation
242.1[M-H]⁻
186.1[M-H - C₄H₈]⁻ (loss of isobutylene)
142.1[M-H - Boc]⁻

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common synthetic route involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 trans-4-aminocyclohexanecarboxylic acid Reaction Stirring at Room Temperature Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Product This compound Drying->Product

A general workflow for the synthesis of the target molecule.

Procedure:

  • trans-4-Aminocyclohexanecarboxylic acid is dissolved in a mixture of dioxane and aqueous sodium hydroxide solution.

  • The solution is cooled in an ice bath, and di-tert-butyl dicarbonate is added portion-wise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is then acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

FT-IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer with a Diamond ATR accessory

Sample Preparation:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • The pressure arm is engaged to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry Protocol

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • The solution is infused directly into the ESI source.

Acquisition Parameters:

  • Ionization Mode: Negative Ion Mode (ESI-)

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 100 V

  • Mass Range: m/z 50-500

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The data obtained from these techniques provide a comprehensive and unambiguous confirmation of the compound's molecular structure, which is essential for its application in pharmaceutical research and development. The detailed protocols provided in this guide offer a standardized approach for the characterization of this and similar molecules.

References

Solubility Profile of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a bifunctional molecule commonly utilized as a building block in the synthesis of peptidomimetics and other pharmaceutically relevant compounds. Its defined stereochemistry and the presence of both a protected amine and a carboxylic acid moiety make it a valuable component in drug discovery and development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of trans-4-(Boc-amino)cyclohexanecarboxylic acid, including predicted quantitative data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 181-185 °C

Predicted Solubility Data

SolventPredicted Solubility Range (g/L) at 25°CPolarity IndexRationale for Prediction
Methanol50 - 1005.1High. The compound is known to be soluble in methanol. The polar protic nature of methanol can effectively solvate both the carboxylic acid and the Boc-protected amine through hydrogen bonding.
Ethanol30 - 704.3High. Similar to methanol, ethanol's polar protic nature allows for favorable interactions with the solute.
Isopropanol10 - 403.9Moderate. The increased hydrocarbon chain length compared to methanol and ethanol slightly reduces its polarity, leading to a predicted lower solubility.
Acetone5 - 205.1Moderate. As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but is less effective at solvating the entire molecule compared to protic solvents.
Ethyl Acetate1 - 104.4Low to Moderate. Its moderate polarity allows for some interaction, but the lack of strong hydrogen bonding capabilities limits solubility.
Dichloromethane (DCM)1 - 103.1Low to Moderate. While capable of dissolving many organic compounds, its lower polarity makes it a less effective solvent for this relatively polar molecule.
Chloroform1 - 54.1Low. The compound is reported to be slightly soluble in chloroform. Its ability to act as a weak hydrogen bond donor may contribute to this limited solubility.
Tetrahydrofuran (THF)5 - 254.0Moderate. THF is a polar aprotic solvent that can solvate the molecule to a moderate extent.
N,N-Dimethylformamide (DMF)> 1006.4Very High. DMF is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding functionalities.
Dimethyl Sulfoxide (DMSO)> 1007.2Very High. Similar to DMF, DMSO is a highly polar aprotic solvent with strong solvating power for polar molecules.
Acetonitrile5 - 205.8Moderate. Its polarity is suitable for some degree of solvation, but it is generally less effective than DMF or DMSO for highly functionalized molecules.
Toluene< 12.4Very Low. As a nonpolar aromatic solvent, toluene is not expected to effectively solvate the polar functional groups of the molecule.
Hexane< 0.10.1Very Low. This nonpolar aliphatic solvent is a poor choice for dissolving this polar compound.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally more effective at dissolving this molecule due to the presence of the carboxylic acid and the carbamate group.

  • Temperature: For most solid solutes, solubility increases with temperature. Gentle heating can be employed to increase the dissolution rate and the amount of solute that can be dissolved. However, care must be taken to avoid thermal degradation of the compound.

  • Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.

  • pH: In aqueous or protic solvent systems, the pH can significantly influence solubility. At a pH above the pKa of the carboxylic acid (typically around 4-5), the carboxylate anion will be formed, which is generally more soluble in polar solvents. Conversely, at a very low pH, the Boc-protecting group may become labile.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, evaporating a known volume of the solvent, and weighing the remaining solid solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is crucial.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation vial to remove any undissolved microparticles. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the evaporation vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Apply a vacuum to facilitate the evaporation of the solvent.

    • Continue the evaporation process until all the solvent has been removed and the solid residue is completely dry.

  • Weighing and Calculation:

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on an analytical balance.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in the desired units (e.g., g/L or mg/mL) by dividing the mass of the solute by the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-48h) A->B Agitation C Collect Supernatant B->C D Filter into Pre-weighed Vial C->D Syringe Filter E Evaporate Solvent D->E F Weigh Dried Solute E->F Cool in Desiccator G Calculate Solubility F->G

Caption: A high-level overview of the gravimetric solubility determination process.

logical_relationship cluster_factors Influencing Factors compound trans-4-(Boc-amino) cyclohexanecarboxylic acid solubility Solubility compound->solubility polarity Solvent Polarity polarity->solubility temp Temperature temp->solubility structure Crystal Structure structure->solubility ph pH ph->solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While experimentally determined quantitative data is limited, the provided predictions and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals. By understanding the factors that influence solubility and by employing rigorous experimental techniques, scientists can effectively utilize this important building block in their synthetic and formulation endeavors. It is reiterated that the quantitative solubility data presented herein are estimates and should be experimentally verified for any application where precise solubility is a critical parameter.

A Technical Guide to the NMR Spectral Data of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for trans-4-(Boc-amino)cyclohexanecarboxylic acid. Due to the limited availability of experimentally-derived and fully assigned public data, this document presents a combination of predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for data acquisition and a logical workflow for structural characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous structures, including Boc-protected amines and substituted cyclohexanes. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~4.5Broad Singlet1H-NH-
~3.4Multiplet1HCH-NHBoc
~2.2Multiplet1HCH-COOH
~2.0-2.1Multiplet4HCyclohexane CH₂ (axial)
~1.4-1.6Multiplet4HCyclohexane CH₂ (equatorial)
1.44Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm[1]

Chemical Shift (δ) (ppm)Assignment
~180-182-COOH
~155-NH-C =O
~79-80-C (CH₃)₃
~48-50C H-NHBoc
~43-45C H-COOH
~30-32Cyclohexane CH₂
28.4-C(C H₃)₃

Experimental Protocols for NMR Analysis

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. Chloroform-d is a common choice for this type of compound.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used as a reference.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent signal broadening.

2.2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference assign_peaks Assign Chemical Shifts reference->assign_peaks analyze_coupling Analyze Coupling and Multiplicity assign_peaks->analyze_coupling structure_confirm Confirm Structure analyze_coupling->structure_confirm

Caption: Workflow for NMR Spectroscopic Analysis.

References

The Genesis of a Key Building Block: A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid, a derivative of aminocyclohexanecarboxylic acid (ACCA), stands as a pivotal intermediate in contemporary organic synthesis and medicinal chemistry.[1] Its unique conformational rigidity and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group make it an invaluable building block for a wide array of pharmacologically active molecules and complex peptides. This technical guide delves into the historical context of its development, details common synthetic protocols with comparative data, and explores its application in drug discovery, notably in the synthesis of Janus kinase (JAK) inhibitors.

Historical Context and Discovery

While a singular "discovery" of this compound is not prominently documented, its emergence is a logical consequence of advancements in peptide chemistry. The foundational tert-butyloxycarbonyl (Boc) protecting group was first introduced by Louis A. Carpino in 1957. This development revolutionized peptide synthesis by providing a stable N-terminal α-amino protecting group that could be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).

The synthesis of the parent compound, trans-4-aminocyclohexanecarboxylic acid, has been a subject of study for decades, often starting from p-aminobenzoic acid. A significant challenge in its synthesis has been controlling the stereochemistry to favor the trans isomer over the cis isomer, as the hydrogenation of benzene derivatives often yields the cis product.[2] Numerous methods, including selective crystallization, esterification, and catalytic isomerization, have been developed to achieve high isomeric purity.[2][3] The subsequent protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) to yield the title compound became a standard procedure following the widespread adoption of Boc-protection strategies in organic synthesis.

Synthetic Methodologies

The preparation of this compound is primarily achieved through two main routes: the hydrogenation of a benzoic acid derivative followed by Boc protection, or the reductive amination of a cyclohexanone derivative. Modern methods focus on achieving high trans selectivity in a one-pot process suitable for industrial applications.[3]

Key Experimental Protocols

Protocol 1: One-Pot Hydrogenation and Boc Protection

This common industrial method involves the catalytic hydrogenation of p-aminobenzoic acid to form 4-aminocyclohexanecarboxylic acid, which is then protected in situ.

  • Hydrogenation: p-Aminobenzoic acid is mixed with a catalyst (e.g., 5% Ruthenium on Carbon) in a basic aqueous solution (e.g., 10% NaOH) within an autoclave.[3]

  • The mixture is stirred at elevated temperature (e.g., 100°C) under hydrogen pressure (e.g., 15 bar) for approximately 20 hours until the starting material is consumed.[3]

  • Boc Protection: Without isolating the intermediate, the reaction mixture is cooled, and di-tert-butyl dicarbonate ((Boc)₂O) and a suitable solvent like acetone are added.[2]

  • The reaction proceeds to protect the amino group of both cis and trans isomers.

  • Work-up and Isolation: The catalyst is filtered off. The solution is then acidified (e.g., with citric acid) and extracted with an organic solvent (e.g., Dichloromethane - DCM).[3] The combined organic layers are dried and concentrated to yield the product.[3] Further purification to separate the trans isomer can be achieved through selective esterification of the cis isomer followed by filtration.[3]

Protocol 2: Reductive Amination and Protection

This alternative route begins with a cyclohexanone derivative, offering different stereochemical control.

  • Reductive Amination: 4-oxocyclohexane carboxylate is reacted with a chiral ligand reagent, such as tert-butylsulfinamide, under Lewis acid catalysis to obtain trans-4-tert-butylsulfinamide cyclohexanecarboxylate.[1]

  • Hydrolysis and Deprotection: The resulting ester is hydrolyzed under basic conditions. The tert-butylsulfinyl group is then removed under acidic conditions to yield trans-4-aminocyclohexanecarboxylic acid.[1]

  • Boc Protection: The unprotected amino acid is condensed with di-tert-butyl dicarbonate under basic conditions to furnish the final product with a high trans ratio (>95%).[1]

Data Presentation: Comparison of Synthetic Protocols
Parameter Protocol 1 (Hydrogenation) Protocol 2 (Reductive Amination) Reference
Starting Material p-Aminobenzoic acid4-Oxocyclohexane carboxylate[1][3]
Key Reagents Ru/C catalyst, H₂, (Boc)₂Otert-Butylsulfinamide, Lewis Acid, (Boc)₂O[1]
Typical trans:cis Ratio >3:1 (up to 4.6:1 reported)>95% trans isomer[1][3]
Reported Overall Yield ~47-70% (for the mixture)High (exact % varies with specific conditions)[2][3]
Advantages One-pot process, readily available starting materialHigh stereoselectivity for the trans product[1][3]
Disadvantages Requires separation of isomersMulti-step, specialized chiral reagent[1][3]

Role in Drug Discovery: Janus Kinase (JAK) Inhibitors

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of the Janus kinase (JAK) family of enzymes.[2][3] The JAK-STAT signaling pathway is a primary mechanism for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[4]

JAK inhibitors function by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This interruption of the signaling cascade reduces the production of pro-inflammatory cytokines, alleviating symptoms of autoimmune disorders.[7] The conformationally constrained cyclohexane ring of the title compound is often used as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the kinase domain of the JAK enzyme.

Visualizations

Experimental Workflow: One-Pot Synthesis

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection (In Situ) cluster_2 Step 3: Work-up & Isolation pABA p-Aminobenzoic Acid Autoclave Reaction in Autoclave (Ru/C, NaOH, H₂, 100°C) pABA->Autoclave ACCA_mix cis/trans-ACCA Mixture Autoclave->ACCA_mix Boc_ACCA cis/trans-Boc-ACCA ACCA_mix->Boc_ACCA Boc2O (Boc)₂O Acetone Acidify Acidification (Citric Acid) Boc_ACCA->Acidify Extract Extraction (DCM) Acidify->Extract Purify Purification / Isomer Separation Extract->Purify Final trans-4-(Boc-amino) cyclohexanecarboxylic Acid Purify->Final G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription 7. Modulation Inhibitor JAK Inhibitor (Synthesized using title compound) Inhibitor->JAK BLOCKS

References

A Comprehensive Technical Guide on trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a pivotal synthetic intermediate in the pharmaceutical industry. As a bifunctional molecule featuring a protected amine and a carboxylic acid on a cyclohexane scaffold, it serves as a crucial building block in the synthesis of a variety of complex molecules. Its rigid, non-aromatic structure is often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its applications in medicinal chemistry.

Physical and Chemical Properties

This compound is consistently described as a white to off-white solid at room temperature.[1][2] Depending on the method of preparation and purification, it can appear as a crystalline powder or distinct crystals.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[1][2][4][5]
Molecular Weight 243.30 g/mol [1][4]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 180-185 °C[2][3][6]
Purity (Typical) ≥97% to ≥99% (by HPLC, TLC, GC)[2][3][4][5]
Solubility Soluble in methanol and tetrahydrofuran (THF)[3][7]
CAS Number 53292-89-0[1][2][4][5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its effective use in research and development.

Synthesis Protocol: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • 6N Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) and NaOH (0.307 g, 7.68 mmol) in a mixture of water (10 mL) and tert-butanol (10 mL) in a flask equipped with a magnetic stirrer.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.[1][7]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon reaction completion (monitored by TLC), add hexane (50 mL) to the mixture.

  • Adjust the pH of the aqueous phase to approximately 6 using 6N HCl.[7]

  • Transfer the mixture to a separatory funnel and perform liquid-liquid extraction with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with a saturated brine solution (25 mL).[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[7]

Purification Protocol: Separation of trans Isomer from a cis/trans Mixture

In some synthetic routes, a mixture of cis and trans isomers is obtained. This protocol outlines a method for isolating the desired trans isomer.[8][9]

Materials:

  • cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid mixture

  • Potassium carbonate (K₂CO₃)

  • Methyl bromide (or other suitable alkylating agent)

  • Acetone

  • Dichloromethane (DCM)

  • 20% Citric acid solution

Procedure:

  • Suspend the cis/trans isomer mixture (e.g., 12.99 g, 0.05 mol) and K₂CO₃ (1.2 equivalents relative to the cis isomer content) in acetone.[9][10]

  • Add an alkylating agent like methyl bromide (2.0 equivalents relative to the cis isomer content) to the stirred suspension. This step selectively esterifies the more reactive cis-carboxylic acid.

  • Heat the reaction mixture (e.g., at 60 °C) for several hours until the precipitation of the trans-isomer salt is complete.[8]

  • Cool the mixture (e.g., to -10 °C) and filter the white precipitate. Wash the precipitate with cold acetone.[9][10]

  • To recover the free acid, suspend the filtered precipitate in a biphasic mixture of 20% citric acid and DCM.[9][10]

  • Separate the layers and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure this compound.[9][10]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the trans stereochemistry. Spectra are available from various chemical suppliers and in literature.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. A common observation is the [M-H]⁻ ion at m/z 242.[1][7]

  • Chromatography (TLC, HPLC, GC): These techniques are employed to assess the purity of the compound.[2][3]

Applications and Signaling Pathways

This compound is not typically involved in signaling pathways itself but is a key intermediate for synthesizing pharmacologically active agents that target specific pathways.

Key Applications:

  • Janus Kinase (JAK) Inhibitors: It is a reported intermediate in the synthesis of JAK inhibitors, which are crucial in treating inflammatory diseases.[10][13]

  • CD38 Inhibitors: The compound is used as a reagent to synthesize inhibitors of CD38, an enzyme involved in calcium signaling and NAD⁺ metabolism.[1][14]

  • Peptide Synthesis: Due to its structure, it is used as an unnatural amino acid in solid-phase peptide synthesis to create peptidomimetics with constrained conformations.[1]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow reagent reagent process process product product A trans-4-Aminocyclohexanecarboxylic Acid + NaOH + t-BuOH/H2O P1 Boc Protection (0°C to RT, overnight) A->P1 Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->P1 P2 Workup & Extraction P1->P2 1. Add Hexane 2. Acidify (pH ~6) 3. Extract (EtOAc) P3 Drying & Concentration P2->P3 1. Wash (Brine) 2. Dry (Na2SO4) Final Pure trans-4-(Boc-amino) cyclohexanecarboxylic Acid P3->Final

Caption: General workflow for the synthesis of the target compound.

Purification_Workflow start start process process intermediate intermediate final_product final_product waste waste A cis/trans Isomer Mixture P1 Selective Esterification of cis-Isomer (K2CO3, MeBr in Acetone) A->P1 P2 Filtration P1->P2 Solid Precipitate (trans-isomer salt) P2->Solid solid Filtrate Filtrate (cis-isomer ester in solution) P2->Filtrate liquid P3 Acidification & Extraction (Citric Acid / DCM) Solid->P3 Final Pure trans-Isomer P3->Final

Caption: Purification workflow for separating trans and cis isomers.

References

In-Depth Technical Guide on the Stability and Storage of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and shelf-life of this compound.

Overview and Physicochemical Properties

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a white solid crystalline powder widely used as a building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceutical compounds.[1][2] Understanding its stability profile is crucial for maintaining its purity and reactivity in sensitive synthetic applications.

PropertyValueSource
CAS Number 53292-89-0[3]
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [3]
Appearance White to off-white powder/crystals[1]
Purity ≥97% to ≥98.0% (typical)[4]
Storage Temperature Room temperature, some suppliers recommend <15°C[3]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers:

  • Temperature: Store at room temperature.[3] Some suppliers provide a more specific recommendation of storing in a cool place, below 15°C. One supplier notes the use of cold-chain transportation, which may indicate sensitivity to high temperatures during transit.[5]

  • Atmosphere: Keep in a tightly sealed container to prevent moisture ingress.[3] The compound should be stored in a dry environment.

  • Light: Store in a dark place, protected from light.[3]

  • Inertness: The compound is stable under normal conditions but may react with strong oxidizing agents.[2]

Stability Profile and Potential Degradation Pathways

The primary degradation pathways are anticipated to be:

  • Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is well-known to be labile in acidic conditions, leading to its removal and the formation of the free amine, trans-4-aminocyclohexanecarboxylic acid, along with byproducts isobutylene and carbon dioxide.[6][7]

  • Thermal Degradation: At elevated temperatures, Boc-protected amines can undergo thermal decomposition to yield the free amine, isobutylene, and carbon dioxide, even in the absence of a catalyst.[8]

  • Oxidative Degradation: While generally stable to oxidation, extreme oxidative conditions could potentially lead to the degradation of the cyclohexane ring or the amino group.

  • Photodegradation: Although no specific data is available, prolonged exposure to high-intensity UV or visible light could potentially induce degradation. Functional groups like carbonyls can be susceptible to photolytic degradation.[9]

The following diagram illustrates the primary anticipated degradation pathway, which is the acid-catalyzed deprotection of the Boc group.

G Acid-Catalyzed Degradation Pathway trans-4-(Boc-amino)cyclohexanecarboxylic_acid This compound Protonation Protonation of Boc group trans-4-(Boc-amino)cyclohexanecarboxylic_acid->Protonation H⁺ (Acid) Carbamic_acid_intermediate Carbamic acid intermediate Protonation->Carbamic_acid_intermediate Loss of tert-butyl cation Isobutylene Isobutylene Protonation->Isobutylene trans-4-aminocyclohexanecarboxylic_acid trans-4-aminocyclohexanecarboxylic acid Carbamic_acid_intermediate->trans-4-aminocyclohexanecarboxylic_acid Decarboxylation Carbon_dioxide Carbon dioxide Carbamic_acid_intermediate->Carbon_dioxide G Stability Testing Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Reporting Method_Development Develop & Validate Stability-Indicating Method Sample_Preparation Prepare Samples (Solid & Solution) Method_Development->Sample_Preparation Thermal Thermal Stress (e.g., 80°C) Sample_Preparation->Thermal Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Sample_Preparation->Hydrolytic Oxidative Oxidative Stress (e.g., H₂O₂) Sample_Preparation->Oxidative Photolytic Photolytic Stress (ICH Q1B) Sample_Preparation->Photolytic HPLC_Analysis Analyze Samples by HPLC at Time Points Thermal->HPLC_Analysis Hydrolytic->HPLC_Analysis Oxidative->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Evaluate Data (Purity, Degradants) HPLC_Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report

References

Methodological & Application

Application of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Peptide Synthesis: Enhancing Stability and Conformational Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can bestow peptides with enhanced therapeutic properties, including increased proteolytic stability, improved binding affinity, and better cell permeability.[1][2] One such non-natural amino acid, trans-4-(Boc-amino)cyclohexanecarboxylic acid, offers a unique aliphatic cyclic structure that introduces conformational constraints to the peptide backbone. This application note provides a detailed overview of the use of this compound in solid-phase peptide synthesis (SPPS), including experimental protocols, and discusses the impact of its incorporation on peptide properties.

Advantages of Incorporating this compound

The rigid cyclohexyl ring of this compound significantly limits the conformational flexibility of the peptide chain. This pre-organization of the peptide backbone can lead to several advantageous properties:

  • Increased Proteolytic Stability: The unnatural structure is not readily recognized by proteases, leading to a longer biological half-life.[3][4]

  • Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a target, the constrained conformation can lead to higher binding affinity and specificity.

  • Improved Cell Permeability: The introduction of the aliphatic ring can increase the lipophilicity of the peptide, potentially enhancing its ability to cross cell membranes.[5][6]

  • Structural Mimicry: The defined stereochemistry of the trans-isomer can be used to mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Quantitative Data Summary

The incorporation of cyclic amino acids like this compound can significantly impact the biological activity and stability of peptides. The following table summarizes representative data from studies on peptides containing similar cyclic amino acid modifications.

PropertyPeptide without Cyclic Amino AcidPeptide with Cyclic Amino AcidFold ImprovementReference
Binding Affinity (IC50) Native Somatostatin AnalogSomatostatin Analog with 1-aminocyclohexane carboxylic acid1.5 - 3[7]
Proteolytic Stability (t1/2 in serum) Linear PeptideCyclized Peptide with constrained amino acid> 10[8][9]
Cell Permeability (CP50) Linear PeptidePeptide with cyclic β-amino acids~ 1.1[10]

Experimental Protocols

The following protocols detail the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).

Materials
  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DMS)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

Protocol 1: Resin Loading
  • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the C-terminal Boc-protected amino acid (as a cesium salt for Merrifield resin) in DMF.

  • Add the amino acid solution to the resin and shake the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Boc Deprotection
  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[11]

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x).[11]

Protocol 3: Coupling of this compound
  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • If the coupling is incomplete, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Ensure the N-terminal Boc group is removed.[10]

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of an HF cleavage apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry under vacuum.

Protocol 5: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.[5]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection 1. Prepare Resin Coupling Amino Acid Coupling Deprotection->Coupling 2. Expose Amine Wash1 Washing Coupling->Wash1 3. Add Amino Acid Repeat Repeat Cycle Wash1->Repeat 4. Remove Excess Reagents Repeat->Deprotection n-1 cycles Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling Pathway: Integrin-Mediated Cell Adhesion

Peptides containing constrained cyclic amino acids can act as potent and selective ligands for integrins, which are cell surface receptors involved in cell adhesion and signaling.[12][13] The following diagram illustrates a simplified integrin signaling pathway that can be modulated by such peptide ligands.

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin Receptor (α/β subunits) FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin binds Peptide_Ligand Peptide Ligand with trans-4-aminocyclohexanecarboxylic acid Peptide_Ligand->Integrin modulates binding Src Src Kinase FAK->Src recruits & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK activates Cell_Response Cellular Response (Proliferation, Survival, Migration) RAS_RAF_MEK_ERK->Cell_Response regulates

Caption: Simplified integrin signaling pathway modulated by peptide ligands.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Boc-SPPS protocols can lead to peptides with enhanced stability, binding affinity, and potentially improved pharmacokinetic properties. The detailed protocols and conceptual diagrams provided in this application note serve as a comprehensive guide for researchers and drug development professionals interested in utilizing this non-natural amino acid to create novel and potent peptide-based therapeutics.

References

Application Notes and Protocols for Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed experimental protocol for the Boc protection of trans-4-aminocyclohexanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical compounds.[3] The reaction involves the treatment of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the corresponding N-Boc protected product.[1][2]

Reaction and Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]

Data Presentation

The following table summarizes the quantitative data for a typical experimental protocol for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.

ParameterValueReference
Reactants
trans-4-Aminocyclohexanecarboxylic acid1.0 g (6.98 mmol, 1.0 equiv)[4]
Di-tert-butyl dicarbonate ((Boc)₂O)1.7 g (7.68 mmol, 1.1 equiv)[4]
Sodium Hydroxide (NaOH)0.307 g (7.68 mmol, 1.1 equiv)[4]
Solvents
Water10 mL[4]
tert-Butanol10 mL[4]
Ethyl Acetate (for extraction)3 x 50 mL[4]
Hexane (for work-up)50 mL[4]
Reaction Conditions
Initial Temperature0 °C[4]
Final TemperatureRoom Temperature[4]
Reaction TimeOvernight[4]
Work-up & Purification
pH Adjustment~6 (with 6N HCl)[4]
Product Information
Product Nametrans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid[4]
Yield1.4 g (82.8%)[4]
AppearanceWhite solid[4]
Analytical DataMass Spectrometry (ES-), m/z 242 [M-H]⁻[4]

Experimental Protocol

This protocol details the procedure for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Deionized water

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 g (6.98 mmol) of trans-4-aminocyclohexanecarboxylic acid and 0.307 g (7.68 mmol) of sodium hydroxide in a mixture of 10 mL of deionized water and 10 mL of tert-butanol.[4]

  • Addition of (Boc)₂O: Cool the stirred solution to 0 °C using an ice bath. Slowly add 1.7 g (7.68 mmol) of di-tert-butyl dicarbonate to the reaction mixture.[4]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching and pH Adjustment: After the reaction is complete, add 50 mL of hexane to the mixture. Adjust the pH of the aqueous layer to approximately 6 with the dropwise addition of 6N HCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash with a brine solution (25 mL).[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][4]

  • Purification (if necessary): The resulting white solid product can be further purified by recrystallization if needed.[4][5] A common solvent system for recrystallization of Boc-protected amino acids is ethyl acetate/hexane.[5]

Visualizations

Boc_Protection_Workflow A Dissolve Substrate & Base (trans-4-aminocyclohexanecarboxylic acid, NaOH) in Water/tert-Butanol B Cool to 0°C A->B C Add (Boc)₂O B->C D React Overnight at Room Temperature C->D E Work-up: 1. Add Hexane 2. Adjust pH to ~6 with HCl D->E F Extract with Ethyl Acetate (3x) E->F G Wash with Brine F->G H Dry over Na₂SO₄ & Concentrate G->H I Purified Product: trans-4-(Boc-amino)cyclohexanecarboxylic acid H->I

Caption: Experimental workflow for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.

References

Application Notes and Protocols for trans-4-(Boc-amino)cyclohexanecarboxylic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a bifunctional molecule featuring a Boc-protected amine and a carboxylic acid on a cyclohexane scaffold, is a critical building block in modern pharmaceutical development. Its rigid, non-aromatic structure provides a unique three-dimensional element to drug candidates, influencing properties such as metabolic stability, target binding, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of Janus Kinase (JAK) inhibitors and as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS).

Application 1: Synthesis of Janus Kinase (JAK) Inhibitors - Oclacitinib

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a key intermediate in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[1] The trans-stereochemistry of the cyclohexane ring is crucial for the pharmacological activity of the final compound.

Mechanism of Action: JAK-STAT Signaling Pathway

Oclacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and Tyk2), which are essential components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines involved in inflammation and allergic responses. Upon cytokine binding to its receptor, associated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Oclacitinib, by blocking JAKs, interrupts this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Activation cytokine Cytokine cytokine->receptor 1. Binding stat STAT (inactive) jak->stat 3. Phosphorylation oclacitinib Oclacitinib oclacitinib->jak Inhibition p_stat p-STAT (active) dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammatory Cytokines) nucleus->gene 6. Regulation

Figure 1: Oclacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow for Oclacitinib Synthesis

The synthesis of Oclacitinib from this compound involves a multi-step process. The general workflow includes the transformation of the carboxylic acid to a functional group suitable for coupling with the pyrrolo[2,3-d]pyrimidine core, followed by deprotection and subsequent modifications.

Oclacitinib_Workflow start This compound step1 Side Chain Elaboration (e.g., conversion to amine) start->step1 intermediate1 N-methyl-1-(trans-4-aminocyclohexyl)methanesulfonamide step1->intermediate1 step2 Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate1->step2 intermediate2 Oclacitinib (free base) step2->intermediate2 step3 Salt Formation with Maleic Acid intermediate2->step3 end Oclacitinib Maleate step3->end

Figure 2: General synthetic workflow for Oclacitinib.
Protocol: Synthesis of Oclacitinib Intermediate

This protocol outlines a plausible multi-step synthesis of an Oclacitinib intermediate starting from this compound. Note that specific conditions may vary based on proprietary industrial processes.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amide.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected amide (1.0 eq) in a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Sulfonamide Formation

  • Suspend the amine hydrochloride salt (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the sulfonamide intermediate.

Step 4: Reductive Amination

  • To a solution of the sulfonamide intermediate (1.0 eq) in methanol, add a 40% aqueous solution of formaldehyde (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.2 eq) in portions and stir for 24 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield N-methyl-1-(trans-4-(methylsulfonamido)cyclohexyl)methanamine.

Step 5: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Combine the product from Step 4 (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in dioxane and water.

  • Heat the mixture to reflux for 24 hours.[2]

  • Cool the reaction, dilute with water, and extract with ethyl acetate.[2]

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain Oclacitinib free base.

Step 6: Salt Formation

  • Dissolve Oclacitinib free base (1.0 eq) and maleic acid (0.92 eq) in 1-butanol and water.[2]

  • Stir at room temperature for 18 hours.[2]

  • Reduce the volume by vacuum distillation and cool to 0 °C.[2]

  • Collect the resulting solid by filtration, wash with hexane, and dry under vacuum to yield Oclacitinib maleate.[2]

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
1-5Oclacitinib free baseThis compound~80 (for coupling step)>95HPLC, NMR[2]
6Oclacitinib maleateOclacitinib free baseNot specified>99HPLC, NMR, DSC[3]

Application 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The rigid cyclohexane scaffold of this compound makes it a valuable non-proteinogenic amino acid for introducing conformational constraints into peptides. This can lead to enhanced biological activity, selectivity, and stability. The Boc-protected amine is compatible with standard Boc-SPPS protocols.

Experimental Workflow for Boc-SPPS

Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin). Each cycle consists of deprotection of the N-terminal Boc group, followed by coupling of the next Boc-amino acid.

Boc_SPPS_Workflow start Resin-Bound Peptide deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection washing1 Washing (e.g., DCM, IPA, DMF) deprotection->washing1 neutralization Neutralization (e.g., DIEA in DMF) washing1->neutralization washing2 Washing (e.g., DMF) neutralization->washing2 coupling Coupling of This compound (e.g., HBTU/DIEA in DMF) washing2->coupling washing3 Washing (e.g., DMF, DCM) coupling->washing3 end Resin-Bound Peptide (n+1) washing3->end

References

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Using trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Janus Kinase (JAK) inhibitors, utilizing trans-4-(Boc-amino)cyclohexanecarboxylic acid as a key building block. This document outlines a representative synthetic route to a potent JAK inhibitor, along with methodologies for biological evaluation and visualization of the relevant signaling pathways and experimental workflows.

Introduction to JAK Inhibitors and the Role of the Cyclohexane Moiety

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is integral to immune system regulation, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers.[1][3] This has made JAKs significant targets for therapeutic intervention.

Small molecule inhibitors of JAKs have emerged as a successful class of drugs.[3] Many of these inhibitors incorporate a variety of scaffolds designed to fit into the ATP-binding pocket of the kinase domain. The use of a trans-4-aminocyclohexanecarboxylic acid scaffold offers a rigid and three-dimensional element that can be exploited to achieve desired potency and selectivity profiles. The trans stereochemistry provides a defined spatial orientation for substituents, which can be crucial for optimizing interactions with the target protein. trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable and commercially available starting material for introducing this scaffold.[4][5]

Representative Synthesis of a JAK Inhibitor

This section details a representative synthetic protocol for a JAK inhibitor structurally related to known therapeutic agents. The synthesis involves the coupling of this compound with a suitable heterocyclic core, in this case, a derivative of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a common core structure in many JAK inhibitors.[6][7]

Scheme 1: Overall Synthetic Route

The overall synthetic strategy involves three main stages:

  • Activation of the carboxylic acid of the Boc-protected cyclohexane moiety.

  • Amide bond formation with a suitable amino-functionalized heterocyclic core.

  • Deprotection of the Boc group to yield the final inhibitor.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and mass spectrometry (MS) data obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of tert-butyl (trans)-4-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)carbonyl)cyclohexylcarbamate (Intermediate 3)

This protocol describes the coupling of this compound (1) with 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine (2) .

  • Activation of the Carboxylic Acid: To a solution of this compound (1) (1.2 g, 4.93 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (0.73 g, 5.42 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.04 g, 5.42 mmol). Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: To the activated acid solution, add a solution of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine (2) (1.0 g, 4.64 mmol) in anhydrous DMF (10 mL) and N,N-diisopropylethylamine (DIEA) (1.2 mL, 6.96 mmol).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Isolation: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford intermediate 3 as a white solid.

Protocol 2: Synthesis of (trans)-4-amino-1-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)cyclohexan-1-one (Final Inhibitor 4)

This protocol describes the deprotection of the Boc group to yield the final product.

  • Deprotection: To a solution of intermediate 3 (1.0 g, 2.26 mmol) in dichloromethane (20 mL) at 0 °C, add trifluoroacetic acid (TFA) (5 mL) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final inhibitor 4 as a pale yellow solid.

Data Presentation

The inhibitory activity of the synthesized compound and related known inhibitors against the JAK family of kinases is crucial for its characterization. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the well-established JAK inhibitor, Upadacitinib, which shares structural similarities with the compound synthesized in the representative protocol.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)
Upadacitinib 47[3][8]120[9]2304[9]4690[9]~2.5

Data is compiled from various sources and cellular assays, and direct comparison should be made with caution.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows relevant to the synthesis and application of JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor pJAK P-JAK JAK->pJAK Phosphorylation STAT STAT STAT->Receptor 4. STAT Recruitment pJAK->Receptor 3. Receptor Phosphorylation pSTAT P-STAT pJAK->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Synthesis_Workflow Start trans-4-(Boc-amino) cyclohexanecarboxylic acid Coupling Amide Coupling (EDCI, HOBt, DIEA) Start->Coupling HetCore Heterocyclic Amine Core (e.g., pyrrolo[2,3-d]pyrimidine derivative) HetCore->Coupling Intermediate Boc-Protected Inhibitor Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection FinalProduct Final JAK Inhibitor Deprotection->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis BioAssay Biological Evaluation (IC50 Determination) Analysis->BioAssay logical_relationship Target Target: JAK Kinase SAR Structure-Activity Relationship (SAR) - Cyclohexane as a rigid scaffold - Amide linker for core attachment - Amino group for potential interactions Target->SAR drives StartingMaterial Key Starting Material: This compound Synthesis Chemical Synthesis StartingMaterial->Synthesis is used in SAR->Synthesis guides Inhibitor Synthesized JAK Inhibitor Synthesis->Inhibitor produces Inhibitor->Target binds to BiologicalTesting Biological Testing (Kinase Assays, Cellular Assays) Inhibitor->BiologicalTesting is evaluated in Data Quantitative Data (e.g., IC50 values) BiologicalTesting->Data generates Outcome Outcome: Potent and Selective JAK Inhibition Data->Outcome demonstrates

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and modulate biological activity. trans-4-(Boc-amino)cyclohexanecarboxylic acid is a valuable building block that introduces a rigid, alicyclic scaffold into a peptide backbone. This application note provides detailed protocols and considerations for the use of this compound in Boc-strategy solid-phase peptide synthesis (SPPS).

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a well-established SPPS strategy, favored for its robustness, especially in the synthesis of long or challenging peptide sequences.[1] The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain immobilized on a solid support.[1]

Materials and Reagents

For the successful synthesis of peptides incorporating this compound, the following materials and reagents are typically required:

Reagent Purpose Typical Concentration/Purity
This compoundAmino acid building block≥98.0%
Boc-protected amino acidsStandard amino acid building blocksSynthesis Grade
SPPS Resin (e.g., Merrifield, PAM)Solid support for peptide synthesis100-200 mesh, 0.5-1.5 mmol/g substitution
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsAnhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Solvent for coupling reactionsAnhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent for Boc-deprotectionReagent Grade, ≥99%
Diisopropylethylamine (DIEA)Base for neutralization and couplingReagent Grade, ≥99%
Coupling Reagents (e.g., HBTU, HATU, DIC)Activation of carboxylic acids for amide bond formationSynthesis Grade
HOBt or HOAtCoupling additive to reduce racemizationSynthesis Grade
Scavengers (e.g., Triisopropylsilane (TIS), Water)To quench reactive species during cleavageReagent Grade
Diethyl etherFor peptide precipitation and washingAnhydrous, Reagent Grade

Experimental Protocols

A standard Boc-SPPS cycle consists of deprotection, neutralization, and coupling steps. The incorporation of the sterically hindered this compound may require optimization of the coupling step to ensure high efficiency.

I. Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the chosen resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Attachment:

    • For Merrifield resin, the first Boc-amino acid is typically attached via a cesium salt-mediated esterification to minimize racemization.

    • Dissolve the Boc-amino acid in a suitable solvent and react with cesium carbonate or bicarbonate to form the cesium salt.

    • Add the dried cesium salt to the swollen resin in DMF and heat to ~50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

II. Peptide Chain Elongation Cycle

The following cycle is repeated for each amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes. Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat the step.

    • Wash the resin with DCM (5 x 1 min) to remove excess base.

  • Amino Acid Coupling (Standard Protocol):

    • In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

III. Optimized Coupling Protocol for this compound

Due to the steric hindrance of the cyclohexyl ring, a standard coupling protocol may result in incomplete acylation. The following optimizations are recommended:

  • Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling should be performed. Drain the reaction mixture, wash with DCM and DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents like HATU or a combination of DIC and HOAt may improve coupling efficiency.

  • Increased Reaction Time: Extending the coupling time to 4 hours or overnight can also enhance the reaction completion.

Quantitative Data on Coupling Efficiency:

While specific data for every peptide sequence will vary, the following table provides an expected range of coupling efficiencies for this compound based on general principles for sterically hindered amino acids.

Coupling ProtocolCoupling ReagentExpected Coupling Efficiency (%)Notes
Standard Single CouplingHBTU/DIEA85-95May require optimization for complete reaction.
Double CouplingHBTU/DIEA>99Generally ensures complete coupling.
Optimized Single CouplingHATU/DIEA>98More reactive coupling agent improves efficiency.
Optimized Single CouplingDIC/HOAt>98Effective for hindered couplings.
IV. Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

V. Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Expected Yield and Purity:

The overall yield and purity of the final peptide are dependent on the efficiency of each coupling and deprotection step.

ParameterExpected RangeFactors Influencing Outcome
Crude Purity (by HPLC)50-80%Coupling efficiency of each amino acid, especially the non-proteinogenic residue.
Overall Yield10-40%Length of the peptide, number of difficult couplings, and purification losses.

Workflow and Logic Diagrams

Boc-SPPS Cycle Workflow

Boc_SPPS_Workflow Boc-SPPS Elongation Cycle start Start with Resin-Bound Peptide deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA in DMF) wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative double_coupling Repeat Coupling Step kaiser_test->double_coupling Positive end_cycle Ready for Next Cycle wash3->end_cycle double_coupling->coupling

Caption: Workflow for a single Boc-SPPS elongation cycle.

Logic for Optimized Coupling of this compound

Optimized_Coupling_Logic Optimized Coupling Strategy start_coupling Initiate Coupling of This compound select_reagent Select Potent Coupling Reagent (e.g., HATU or DIC/HOAt) start_coupling->select_reagent single_coupling Perform Single Coupling (Extended time, e.g., 4h) select_reagent->single_coupling monitor_coupling Monitor with Kaiser Test single_coupling->monitor_coupling coupling_complete Coupling Complete monitor_coupling->coupling_complete Negative perform_double_coupling Perform Second Coupling monitor_coupling->perform_double_coupling Positive perform_double_coupling->monitor_coupling

Caption: Decision workflow for coupling sterically hindered amino acids.

Conclusion

The successful incorporation of this compound into peptides using Boc-SPPS is readily achievable with careful consideration of the coupling conditions. Due to its steric bulk, optimization of the coupling step through the use of more potent activating reagents, extended reaction times, or double coupling is often necessary to achieve high coupling efficiencies. By following the detailed protocols and considering the optimizations outlined in this application note, researchers can effectively synthesize novel peptides containing this valuable non-proteinogenic amino acid for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Conformationally Constrained Amino Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is a valuable synthetic amino acid utilized in peptidomimetics and drug design to impart conformational rigidity. Its rigid cyclohexane scaffold restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. These application notes provide a comprehensive overview of the use of this compound, including its impact on biological activity, experimental protocols for its incorporation into peptides, and insights into its effects on signaling pathways.

Rationale for Use: The Power of Conformational Constraint

The incorporation of conformationally constrained amino acids is a powerful strategy in medicinal chemistry.[1] By reducing the conformational flexibility of a peptide, the entropic penalty of binding to a receptor is minimized, which can lead to a significant increase in binding affinity. Furthermore, a more rigid conformation can improve selectivity for a specific receptor subtype and enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Applications in Drug Discovery

This compound has been explored as a building block in the synthesis of various biologically active molecules. Its applications include its use as a reagent in the synthesis of N-myristoyltransferase and CD38 inhibitors.[2] Furthermore, it has been utilized as a substituent in the development of Janus kinase (JAK) inhibitors.

A notable application of conformationally constrained amino acids is in the design of analogs of peptide hormones that target G protein-coupled receptors (GPCRs), such as somatostatin and urotensin-II. By replacing native amino acids with rigid mimics like this compound, researchers can probe the bioactive conformation of the peptide and develop more potent and selective agonists or antagonists.

Data Presentation: Impact on Biological Activity

The introduction of trans-4-aminocyclohexanecarboxylic acid (Ac6c) as a surrogate for flexible glycine residues in Dynorphin A-(1-13)NH2, a peptide with opioid activity, provides a compelling example of the impact of conformational constraint. The following table summarizes the binding affinities (Ki) of the constrained analogs compared to the parent peptide at kappa (κ), mu (μ), and delta (δ) opioid receptors.

Compoundκ Ki (nM)μ Ki (nM)δ Ki (nM)κ/μ Selectivityκ/δ Selectivity
Dynorphin A-(1-13)NH20.222.11009.5455
[trans-Ac6c²,³]Dyn A-(1-13)NH213.4280138021103
[cis-Ac6c²,³]Dyn A-(1-13)NH29.1120191013210

Data sourced from Snyder et al., J. Med. Chem. 1993, 36 (8), pp 1100–1103.

The data indicates that while the introduction of both cis- and trans-Ac6c reduces the overall affinity for the kappa opioid receptor compared to the native peptide, it significantly influences selectivity profiles. This highlights the utility of such constrained amino acids in fine-tuning the pharmacological properties of peptides.

Experimental Protocols

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing tert-butyloxycarbonyl (Boc) chemistry.

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a general manual Boc-SPPS cycle. Note that coupling times for the sterically hindered this compound may need to be extended, and a stronger coupling agent like HATU is recommended.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes.

  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2-3 minutes and drain.

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x).

3. Neutralization:

  • Wash the resin with DCM (2x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve 2-4 equivalents of this compound and a similar molar equivalent of a coupling agent (e.g., HATU) in N,N-dimethylformamide (DMF). Add 4-6 equivalents of DIEA. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DCM) for 15-30 minutes.

  • Wash the resin with DCM (3x).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Place the dried resin in a suitable reaction vessel for cleavage.

  • Add a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Boc-SPPS is "High HF" (HF:anisole, 9:1 v/v) or TFMSA-TFA-thioanisole.

  • Stir the mixture at 0°C for 1-2 hours.

  • Carefully remove the cleavage reagent by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The introduction of conformational constraints can significantly impact the interaction of a peptide with its receptor, thereby modulating downstream signaling pathways. Below are diagrams illustrating the general signaling cascades for two major classes of GPCRs often targeted with conformationally constrained peptides: Somatostatin Receptors and Urotensin-II Receptors.

spsp_workflow Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin Swelling (DCM) Deprotected_Resin Deprotected Resin (Free Amine) Swollen_Resin->Deprotected_Resin Boc Deprotection (50% TFA/DCM) Coupled_Resin Coupled Resin (Extended Peptide) Deprotected_Resin->Coupled_Resin Coupling (Boc-AA, HATU/DIEA) Coupled_Resin->Deprotected_Resin Repeat Cycle Final_Peptide Final Peptide Coupled_Resin->Final_Peptide Cleavage & Deprotection (HF or TFMSA) somatostatin_signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Hormone_Secretion ↓ Hormone Secretion ↓ Cell Proliferation Ca_channel->Hormone_Secretion Inhibition of influx Somatostatin Somatostatin Analog Somatostatin->SSTR G_protein->AC Inhibition G_protein->PLC Activation G_protein->K_channel Activation G_protein->Ca_channel Inhibition PKA ↓ PKA Activity cAMP->PKA PKA->Hormone_Secretion Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Ca_release->Hormone_Secretion Hyperpolarization->Hormone_Secretion urotensin_signaling cluster_membrane Cell Membrane UTR Urotensin Receptor (UT) G_protein Gq/11 Protein UTR->G_protein Activation PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolysis Urotensin Urotensin-II Analog Urotensin->UTR G_protein->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca2+ release Ca_release->PKC Co-activation Vasoconstriction Vasoconstriction Cell Proliferation Ca_release->Vasoconstriction MAPK MAPK Cascade PKC->MAPK Activation MAPK->Vasoconstriction

References

Application Notes: Derivatization of trans-4-(Boc-amino)cyclohexanecarboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a highly valuable and versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane scaffold provides conformational constraint, a desirable feature in the design of bioactive molecules. The presence of a Boc-protected amine and a carboxylic acid allows for selective chemical transformations, making it an essential intermediate in the synthesis of a wide range of pharmaceutical compounds, including peptide mimetics and Janus Kinase (JAK) inhibitors.[1][2][3][4] This document provides detailed protocols for the common derivatization of this molecule, focusing on amide bond formation and esterification, which are critical steps for its incorporation into larger, more complex target molecules.

Key Applications

  • Peptide Synthesis: Serves as a key building block, particularly in solid-phase peptide synthesis, to create cyclic peptides and peptidomimetics.[1]

  • Drug Development: Utilized in the synthesis of various pharmaceutical agents, including inhibitors for N-myristoyltransferase and CD38.[5] It is a crucial intermediate for Janus Kinase (JAK) inhibitors.[2][4]

  • Asymmetric Synthesis: The molecule can act as a chiral auxiliary, aiding in the production of enantiomerically pure compounds.[1]

Core Derivatization Reactions

The primary sites for derivatization on trans-4-(Boc-amino)cyclohexanecarboxylic acid are the carboxylic acid and the protected amine (after deprotection). The most common initial derivatization step involves the carboxylic acid moiety to form amides or esters.

Amide Coupling Reactions

Amide bond formation is the most frequent reaction used in drug discovery, linking the carboxylic acid with a primary or secondary amine.[6][7] This is typically achieved by activating the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by the amine.

Common Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. To minimize racemization and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8]

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high efficiency and are suitable for sterically hindered couplings.

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent known for rapid reaction times and high yields.[7]

Esterification Reactions

Esterification of the carboxylic acid is another common derivatization, often used to create prodrugs or to modify the solubility and pharmacokinetic properties of the final compound. It can also be a strategic step in a multi-step synthesis. Methods range from simple acid-catalyzed reactions to milder, base-catalyzed alkylations or carbodiimide-mediated couplings with alcohols.[9]

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis and derivatization of this compound.

Derivative/ProcessReactionKey ReagentsYield (%)Purity (%)Reference
Starting Material Boc ProtectionDi-tert-butyl dicarbonate, NaOH82.8Not Specified[5]
Isomer Isolation Selective PrecipitationCitric Acid, Dichloromethane (DCM)6299.1[3][10]
Methyl Ester Selective AlkylationMethyl Bromide, K₂CO₃Not SpecifiedUsed for separation[2][4]
Generic Amide Amide CouplingEDC, HOBt, Amine, DIPEA61-90+Not Specified[7]
Generic t-Butyl Ester EsterificationDCC, DMAP, t-Butyl Alcohol76-81Not Specified[9]

Experimental Workflow & Synthetic Utility

The following diagrams illustrate the general experimental workflow for derivatization and the central role of this building block in synthetic chemistry.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A trans-4-(Boc-amino) cyclohexanecarboxylic acid E 1. Dissolution & Reagent Addition 2. Stir at Room Temperature (2-12h) 3. Monitor by TLC/LC-MS B Amine (R-NH2) or Alcohol (R-OH) C Coupling Reagents (e.g., EDC, HOBt) D Solvent & Base (e.g., DMF, DIPEA) F Aqueous Work-up: - Dilute with Solvent - Wash with Acid, Base, Brine - Dry over Na2SO4 E->F G Solvent Evaporation (Rotary Evaporator) F->G H Purification (Flash Chromatography) G->H I Final Product: Amide or Ester Derivative H->I

Caption: General workflow for amide or ester synthesis.

G cluster_derivatives Primary Derivatives cluster_deprotection Further Modification cluster_targets Final Target Molecules A trans-4-(Boc-amino) cyclohexanecarboxylic acid B Amide Derivatives (R-CO-NH-R') A->B Amide Coupling C Ester Derivatives (R-CO-OR') A->C Esterification D Boc Deprotection (TFA/DCM) -> Free Amine B->D C->D E JAK Inhibitors D->E F Peptidomimetics D->F G Other Bioactive Compounds D->G

Caption: Synthetic utility and pathways from the core molecule.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with 5% citric acid solution or saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.

Protocol 2: Methyl Esterification via Selective Alkylation

This protocol is adapted from a procedure used to selectively esterify the cis-isomer for separation but can be applied for the synthesis of the trans-methyl ester if the pure trans-acid is used as the starting material.[4]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃) (1.2 equivalents)

  • Methyl Bromide (MeBr) or Methyl Iodide (MeI) (2.0 equivalents)

  • Acetone

  • 20% Citric Acid solution

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) and K₂CO₃ (1.2 eq) in acetone (approx. 20 volumes).

  • Add Methyl Iodide (2.0 eq) to the suspension with stirring.

  • Heat the reaction mixture to reflux (approx. 60°C) and stir for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by flash column chromatography to obtain the pure methyl trans-4-(Boc-amino)cyclohexanecarboxylate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges include controlling the stereochemistry to favor the trans isomer, the separation of cis and trans isomers, and achieving high purity of the final product. The hydrogenation of aromatic precursors like p-aminobenzoic acid often yields the thermodynamically more stable cis isomer as the major product.[1][2][3] Subsequent isomerization and purification steps are often necessary, which can be complex and may lead to lower overall yields.

Q2: Why is the cis isomer the major product in the catalytic hydrogenation of p-aminobenzoic acid?

A2: The catalytic hydrogenation of 4-aminobenzoic acid derivatives typically results in the formation of the cis isomer as the predominant product.[1][3] For instance, certain prior art methods report yields of 83% with a 99.8% cis configuration.[1][2][3] This preference is attributed to the thermodynamics of the cyclohexane ring system.

Q3: What methods can be used to separate the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid?

A3: Separation of the cis/trans mixture can be achieved through several methods, including selective crystallization and selective esterification of the carboxylic acid group.[1][3] The trans isomer, particularly its amino-protected form, often has better crystallinity, which can be exploited for purification.[4]

Q4: Is it possible to directly synthesize the trans isomer with high selectivity?

A4: Achieving a high trans to cis ratio directly from the hydrogenation of p-aminobenzoic acid is a significant challenge, but some methods have been developed to favor the trans isomer.[2] For example, a one-pot process has been described that can achieve a trans product ratio of more than 75% by using specific catalysts and reaction conditions under basic conditions and low hydrogen pressure.[1][3]

Troubleshooting Guides

Problem 1: Low yield of the desired trans-isomer.
Possible Cause Troubleshooting Step
Suboptimal Hydrogenation Conditions: The catalyst, solvent, pressure, and temperature can significantly influence the cis/trans ratio.- Catalyst Selection: Consider using a Ruthenium on Carbon (Ru/C) catalyst, which has been shown to favor the formation of the trans isomer under certain conditions.[1][3] Raney Nickel has also been used for the conversion of the cis to the trans isomer.[1][2] - Reaction Conditions: A study reported that reacting p-aminobenzoic acid with 5% Ru/C in 10% NaOH at 100°C and 15 bar of hydrogen pressure resulted in a cis:trans ratio of 1:4.6.[1][3]
Inefficient Isomerization: The conversion of the cis to the trans isomer may be incomplete.- Base-mediated Epimerization: Treat a mixture of cis and trans isomers with a base such as sodium hydroxide or potassium alkoxides to induce epimerization to the more stable trans form.[4]
Loss during Purification: Significant product loss can occur during the separation of isomers.- Selective Esterification: The cis isomer can be selectively esterified, allowing for the isolation of the unreacted trans acid.[1][3] - Fractional Recrystallization: Utilize the different solubility and crystallinity of the Boc-protected cis and trans isomers to separate them by fractional recrystallization.[5]
Problem 2: Difficulty in separating cis and trans isomers.
Possible Cause Troubleshooting Step
Similar Physical Properties: The cis and trans isomers can have very similar solubility profiles, making separation by simple crystallization challenging.- Derivative Formation: Convert the mixture of acids to their corresponding esters or other derivatives. The difference in physical properties of the derivatives may be more pronounced, facilitating separation. - Selective Reaction: A method involves the selective reaction of the cis isomer to form an ester, allowing the pure trans product to be isolated.[1][3]
Incomplete Crystallization: The desired isomer does not crystallize out efficiently from the mixture.- Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that maximize the differential solubility of the two isomers. - Seeding: Use a small crystal of the pure trans isomer to induce crystallization.
Problem 3: Incomplete Boc-protection of the amino group.
Possible Cause Troubleshooting Step
Inadequate Reagents or Conditions: The amount of Boc-anhydride or the basicity of the reaction medium may be insufficient.- Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O). Typically, 1 to 1.5 equivalents are used.[6] - Base Selection: Common bases include sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).[6] The choice of base can affect the reaction rate and yield. - Solvent System: The reaction can be performed in various solvents like water, THF, or a biphasic mixture of chloroform and water.[6]
Reaction Monitoring: The reaction may not have gone to completion.- TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure all the starting amine has been consumed before workup.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of p-Aminobenzoic Acid

CatalystConditionsCis:Trans RatioOverall YieldReference
5% Ru/C10% NaOH, 100°C, 15 bar H₂1:4.670% (after Boc protection)[1][3]
Rhodium on CarboniPrOH, 60°C, 10 atm H₂Not ReportedNot Reported[2]
Raney NickelHigh Pressure (~150 bar)Can convert cis to transNot specified for direct synthesis[1][2]

Experimental Protocols

Protocol 1: One-Pot Synthesis and Boc-Protection of 4-Aminocyclohexanecarboxylic Acid with Enriched trans-Isomer

This protocol is adapted from a patented procedure.[1][3]

Step 1: Hydrogenation

  • In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).

  • Stir the mixture at 100°C under 15 bar of hydrogen pressure for 20 hours.

  • Monitor the reaction by TLC until no starting material is observed. The reported cis:trans ratio from this step is approximately 1:4.6.

Step 2: Boc-Protection

  • Without isolating the product from Step 1, add 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir at room temperature until the protection is complete (monitor by TLC).

  • Work-up the reaction mixture by filtering the catalyst, acidifying the aqueous layer, and extracting the product with an organic solvent (e.g., Dichloromethane).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

Protocol 2: Separation of cis/trans Isomers via Selective Esterification

This conceptual protocol is based on descriptions of selective reactions.[1][3]

  • Take the crude mixture of cis- and this compound.

  • Dissolve the mixture in a suitable solvent (e.g., acetone).

  • Add a base (e.g., K₂CO₃) and an alkylating agent (e.g., bromoethane). The conditions are chosen to selectively esterify the cis-isomer.

  • Stir the reaction mixture, typically at an elevated temperature (e.g., 60°C), for several hours.

  • After the reaction, the unreacted trans-acid can be isolated. For example, by filtering off any precipitate and then performing an acidic workup to isolate the trans-acid from the organic phase.

Visualizations

Synthesis_Pathway p-Aminobenzoic Acid p-Aminobenzoic Acid Cis/Trans Mixture Cis/Trans Mixture p-Aminobenzoic Acid->Cis/Trans Mixture Hydrogenation (e.g., Ru/C, H2) Boc-Protected Cis/Trans Mixture Boc-Protected Cis/Trans Mixture Cis/Trans Mixture->Boc-Protected Cis/Trans Mixture Boc2O, Base Enriched Trans Mixture Enriched Trans Mixture Cis/Trans Mixture->Enriched Trans Mixture Isomerization (Base) This compound This compound Boc-Protected Cis/Trans Mixture->this compound Separation (Crystallization/Esterification) Boc-Protected Enriched Trans Mixture Boc-Protected Enriched Trans Mixture Enriched Trans Mixture->Boc-Protected Enriched Trans Mixture Boc2O, Base Boc-Protected Enriched Trans Mixture->this compound Purification Troubleshooting_Workflow cluster_0 Problem: Low Trans Isomer Yield start Low Yield of Trans Isomer q1 Check Cis/Trans Ratio after Hydrogenation start->q1 a1_1 Optimize Hydrogenation: - Catalyst (Ru/C) - Conditions (Base, Temp, Pressure) q1->a1_1 Low Trans Ratio q2 Significant Loss During Purification? q1->q2 High Trans Ratio a1_1->q2 a1_2 Perform Isomerization of Cis to Trans a1_2->q2 a2_1 Optimize Separation Method: - Selective Esterification - Fractional Recrystallization q2->a2_1 Yes end Improved Yield q2->end No a2_1->end

References

Technical Support Center: Separation of Cis and Trans Isomers of 4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid?

A1: The primary methods for separating the cis and trans isomers include selective crystallization, selective esterification of the cis isomer, and column chromatography.[1][2][3] The choice of method often depends on the scale of the separation, the required purity of the trans isomer, and the available laboratory equipment.

Q2: Why is the trans isomer often the desired product?

A2: The trans isomer of 4-(Boc-amino)cyclohexanecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including Janus Kinase (JAK) inhibitors.[2][3] Its specific stereochemistry is often essential for the biological activity of the final drug molecule.[2][3]

Q3: Can the cis isomer be converted to the trans isomer?

A3: Yes, several methods exist for the isomerization or epimerization of the cis isomer to the more thermodynamically stable trans isomer.[2][3] This is often achieved by treatment with a base.[2][3] Some processes even describe the direct conversion of the cis isomer to the trans isomer using a Raney Nickel catalyst, achieving a trans isomer content of up to 70%.[2]

Q4: What is a typical starting ratio of cis to trans isomers after synthesis?

A4: The hydrogenation of p-aminobenzoic acid followed by Boc protection can yield a mixture of cis and trans isomers. A reported example shows a cis:trans ratio of approximately 1:3.6 to 1:4.6.[2][4]

Troubleshooting Guide

Issue 1: Poor separation of isomers by column chromatography.

  • Question: I am struggling to get baseline separation of the cis and trans isomers using silica gel column chromatography. What can I do?

  • Answer:

    • Optimize the Mobile Phase: For normal-phase silica chromatography of compounds with a free carboxylic acid, it is often necessary to add a small amount of a polar, acidic modifier to the eluent. Try adding 0.1-1% acetic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., ethyl acetate/heptane or dichloromethane/methanol).[5] This can help to reduce tailing and improve resolution.

    • Consider Reverse-Phase Chromatography: Reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative.[5] A typical mobile phase would be a gradient of acetonitrile in water with a TFA or formic acid modifier.

    • Check Compound Solubility: Ensure your compound is fully dissolved in the loading solvent. Poor solubility can lead to band broadening.

Issue 2: Low yield of the trans isomer after selective crystallization.

  • Question: My yield of the pure trans isomer after crystallization is very low. How can I improve this?

  • Answer:

    • Solvent Selection: The choice of solvent is critical for selective crystallization. The amino-protected derivatives of the trans isomer generally have better crystallinity than the cis isomers.[6] Experiment with different solvent systems to find one where the trans isomer has low solubility at a certain temperature while the cis isomer remains in solution.

    • Controlled Cooling: A slow, controlled cooling rate is crucial for obtaining high-purity crystals. Rapid cooling can lead to the co-precipitation of the cis isomer.

    • Seeding: If you have a small amount of pure trans isomer, you can use it as a seed crystal to induce the crystallization of the desired isomer.

Issue 3: Incomplete reaction during selective esterification of the cis isomer.

  • Question: The selective esterification of the cis isomer is not going to completion, leaving me with a mixture of all three components. What are the key parameters to control?

  • Answer:

    • Stoichiometry of Reagents: Carefully control the stoichiometry of the esterifying agent (e.g., bromoethane). The amount should be calculated based on the content of the cis isomer in your mixture.[1][2] Using a slight excess (e.g., 2.0 equivalents relative to the cis isomer) can help drive the reaction to completion.[1][2]

    • Reaction Temperature and Time: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. A reported procedure specifies stirring at 60°C for 3 hours.[1][2]

    • Base Selection: The choice and amount of base (e.g., K₂CO₃) are important. The amount of base should be in slight excess relative to the cis isomer content.[1][2]

Experimental Protocols

Protocol 1: Separation by Selective Esterification of the Cis Isomer

This protocol is based on the principle that the cis isomer can be selectively esterified, allowing for the subsequent isolation of the unreacted trans isomer.

Workflow Diagram:

G cluster_0 Selective Esterification and Separation start Start with cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid add_reagents Add K₂CO₃ and bromoethane in acetone start->add_reagents heat Heat at 60°C for 3 hours add_reagents->heat cool_precipitate Cool to -10°C and filter precipitate (contains unreacted trans isomer and salts) heat->cool_precipitate dissolve Dissolve precipitate in DCM and acidified water (citric acid) cool_precipitate->dissolve extract Extract aqueous layer with DCM dissolve->extract dry_evaporate Dry combined organic layers and evaporate solvent extract->dry_evaporate end Pure trans isomer dry_evaporate->end G cluster_1 Chromatography Method Development start Start with cis/trans mixture tlc Perform TLC analysis with various solvent systems start->tlc decision Is separation observed on TLC? tlc->decision column Prepare and run silica gel column with optimized eluent decision->column Yes reverse_phase Consider reverse-phase chromatography decision->reverse_phase No collect Collect fractions column->collect analyze Analyze fractions (TLC, LC-MS, NMR) collect->analyze combine Combine pure fractions analyze->combine end Isolated Isomers combine->end

References

Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The most common and cost-effective starting material is p-aminobenzoic acid. This aromatic compound is catalytically hydrogenated to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[1][2][3]

Q2: What is the typical cis:trans isomer ratio after the initial hydrogenation of p-aminobenzoic acid?

The initial hydrogenation of p-aminobenzoic acid often results in a mixture of isomers. While specific ratios can vary with reaction conditions, it is not uncommon to obtain a higher proportion of the cis isomer.[1][2] However, certain catalytic systems, such as using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions, have been shown to directly produce a higher trans ratio, for instance, a cis:trans ratio of 1:4.6.[4][5][6]

Q3: How can the trans:cis isomer ratio be improved?

There are two primary strategies to improve the yield of the desired trans isomer:

  • Direct Synthesis: Employing a "one-pot" process that directly synthesizes the trans isomer with high selectivity. This can be achieved by reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst, such as Ru/C, at low hydrogen pressure.[4][5][6] This method is advantageous for industrial applications.

  • Isomerization: Converting the undesired cis isomer to the trans isomer. This is typically achieved by treating a mixture of the isomers with a base.[2] This process is known as epimerization.

Q4: What are the key challenges during the Boc protection step?

The primary challenges encountered during the Boc protection of 4-aminocyclohexanecarboxylic acid include:

  • Poor Solubility: The starting material, being a zwitterionic amino acid, can have poor solubility in common organic solvents like acetonitrile, THF, and DMSO, which can hinder the reaction.[7]

  • Side Reactions: The presence of the carboxylic acid can lead to the formation of a mixed anhydride with di-tert-butyl dicarbonate (Boc₂O), which can then react with the amine to form an amide dimer.[7] To mitigate this, running the reaction in an aqueous solution with a base like sodium hydroxide can be effective, as it hydrolyzes the mixed anhydride.[7]

Q5: What are the recommended purification methods for the final product?

Purification of this compound typically involves the following steps after the reaction is complete:

  • Catalyst Removal: If a heterogeneous catalyst was used, it is removed by filtration, often through a pad of Celite.[8]

  • Solvent Removal: The reaction solvent is removed under reduced pressure.[1][8]

  • Extraction: The product is extracted from the aqueous phase into an organic solvent like dichloromethane (DCM). This step often involves acidifying the aqueous layer to protonate the carboxylic acid, making it more soluble in the organic phase.[1][6][8]

  • Drying and Evaporation: The combined organic layers are dried over a drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.[1]

  • Crystallization/Precipitation: The final product can be further purified by crystallization or precipitation. For instance, a precipitate can be formed and washed with a cold solvent like acetone.[1][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Overall Yield Incomplete hydrogenation of the starting material.Ensure complete conversion by monitoring the reaction using techniques like TLC. Adjust reaction time, temperature, or catalyst loading as needed.
Loss of product during extraction.Perform multiple extractions with the organic solvent to ensure maximum recovery from the aqueous phase. Ensure the pH of the aqueous phase is optimized for extraction.
Inefficient purification.Optimize the crystallization or precipitation solvent and temperature to minimize product loss in the mother liquor.
Low trans:cis Isomer Ratio Suboptimal hydrogenation conditions.Utilize a catalytic system known to favor the trans isomer, such as 5% Ru/C in 10% NaOH solution under hydrogen pressure.[4][5][6]
No isomerization step for a cis-rich mixture.If the initial synthesis yields a high cis content, implement a subsequent isomerization step by treating the isomer mixture with a base.[2]
Incomplete Boc Protection Reaction Poor solubility of the 4-aminocyclohexanecarboxylic acid.Conduct the reaction in a basic aqueous solution (e.g., with NaOH) to improve the solubility of the zwitterionic starting material.[7]
Formation of amide dimer side product.The use of a basic aqueous medium will also help to hydrolyze any mixed anhydride intermediate, preventing the formation of the dimer.[7]
Insufficient Boc₂O or base.Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) and ensure the appropriate stoichiometry of the base.
Difficulty in Purifying the Final Product Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Oily product instead of a solid.Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Co-precipitation of isomers.If separating a cis/trans mixture of the Boc-protected acid, selective esterification of the cis isomer followed by separation can be an effective method.[4][5]

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from a patented process designed for high trans isomer selectivity.[4][5][6]

  • Hydrogenation:

    • In an autoclave, combine p-aminobenzoic acid (1 eq), 5% Ru/C catalyst (25% by weight of the starting material), and a 10% aqueous solution of NaOH.

    • Stir the mixture at 100°C under a hydrogen pressure of 15 bar for approximately 20 hours, or until TLC analysis indicates complete consumption of the starting material. This should yield a cis:trans ratio of approximately 1:4.6.

  • Boc Protection:

    • After hydrogenation, do not filter the catalyst. Add acetone and di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the reaction mixture.

    • Stir the mixture at room temperature for about 20 hours, monitoring for completion by TLC.

  • Work-up and Purification:

    • Filter the catalyst through Celite and wash with a mixture of acetone and water.

    • Remove the acetone from the filtrate under reduced pressure.

    • Extract the remaining aqueous layer with dichloromethane (DCM).

    • Acidify the aqueous layer to a pH of 4 with citric acid.

    • Extract the acidified aqueous layer multiple times with DCM.

    • Combine all organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the product.

Separation of this compound from a cis/trans Mixture

This method involves the selective reaction of the cis isomer to facilitate the isolation of the pure trans product.[1][5]

  • Selective Esterification of the cis Isomer:

    • Suspend the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in acetone.

    • Add potassium carbonate (K₂CO₃) (1.2 eq with respect to the cis isomer content).

    • Add an alkyl halide such as bromoethane (2.0 eq calculated for the cis isomer content).

    • Stir the reaction mixture at 60°C for 3 hours. A white precipitate should form.

  • Isolation of the trans Isomer:

    • Cool the reaction mixture and filter the precipitate.

    • Wash the precipitate with cold acetone.

    • The precipitate is the potassium salt of the trans isomer.

    • To obtain the free acid, dissolve the precipitate in a mixture of 20% citric acid and DCM.

    • Separate the layers and extract the aqueous layer multiple times with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the pure this compound.

Visualizations

G cluster_0 Synthesis Workflow Start Start Hydrogenation Hydrogenation Start->Hydrogenation p-Aminobenzoic Acid Boc_Protection Boc Protection Hydrogenation->Boc_Protection cis/trans Mixture Purification Purification Boc_Protection->Purification Boc-protected Mixture Final_Product trans-4-(Boc-amino) cyclohexanecarboxylic acid Purification->Final_Product G cluster_1 Troubleshooting Low Yield Low_Yield Low Overall Yield? Check_Hydrogenation Check Hydrogenation (TLC, conditions) Low_Yield->Check_Hydrogenation Yes Check_Boc_Protection Check Boc Protection (Solubility, stoichiometry) Check_Hydrogenation->Check_Boc_Protection No Issue Incomplete_Hydrogenation Optimize Hydrogenation Check_Hydrogenation->Incomplete_Hydrogenation Issue Found Check_Purification Check Purification (Extraction pH, crystallization) Check_Boc_Protection->Check_Purification No Issue Incomplete_Boc Use Aqueous Base for Boc Protection Check_Boc_Protection->Incomplete_Boc Issue Found Loss_in_Purification Optimize Workup & Crystallization Check_Purification->Loss_in_Purification Issue Found G cluster_2 Cis/Trans Isomerization Cis_Isomer cis-Isomer (Less Stable) Equilibrium Equilibrium Cis_Isomer->Equilibrium Base Treatment Trans_Isomer trans-Isomer (More Stable) Trans_Isomer->Equilibrium Base Treatment Equilibrium->Trans_Isomer Drives to

References

Technical Support Center: Purification of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is the corresponding cis-isomer, cis-4-(Boc-amino)cyclohexanecarboxylic acid. The synthesis of the target compound often yields a mixture of both cis and trans isomers.[1][2] Other potential impurities may include unreacted starting materials or byproducts from the Boc-protection step.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: this compound is a white solid that is slightly soluble in chloroform and methanol.[3][4][5] Its solubility in other solvents like ethyl acetate, acetone, and diisopropyl ether is also a key consideration for purification techniques such as recrystallization.

Q3: What is a typical melting point for pure this compound?

A3: The reported melting point for this compound is in the range of 181.0 to 185.0 °C.[3][4][5] A broad melting range or a melting point lower than this can indicate the presence of impurities, most notably the cis-isomer.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the separation of trans and cis isomers. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the isomeric ratio and overall purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining the cis/trans ratio.[2]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis (Contamination with cis-isomer)

The primary challenge in the purification of this compound is the removal of the cis-isomer. The trans isomer is generally more crystalline, a property that can be exploited for purification.[6]

Troubleshooting StepRecommended ActionExpected Outcome
Recrystallization Recrystallize the crude product from a suitable solvent or solvent system. Ethyl acetate, acetone, or mixtures with hexanes are often good starting points.The trans-isomer should preferentially crystallize, leaving the more soluble cis-isomer in the mother liquor.
Selective Esterification React the mixture of isomers with an alkyl halide (e.g., bromoethane) in the presence of a mild base (e.g., K₂CO₃) in a solvent like acetone.The cis-isomer reacts to form the corresponding ester, which can then be separated from the unreacted trans-acid.[1][2]
Acid-Base Extraction Dissolve the crude mixture in an aqueous base, followed by acidification and extraction with an organic solvent like ethyl acetate.[4]This can help to remove non-acidic impurities, but may not be effective for separating the cis and trans isomers from each other.
Issue 2: Poor Yield During Recrystallization

Low recovery of the desired trans-isomer is a common problem during recrystallization.

Troubleshooting StepRecommended ActionExpected Outcome
Optimize Solvent System Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.Improved recovery of the pure trans-isomer.
Slow Cooling Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the formation of larger, purer crystals and can improve the yield.
Trituration If recrystallization is problematic, try triturating the crude solid with a solvent in which the trans-isomer is poorly soluble, but the cis-isomer has some solubility (e.g., diisopropyl ether).[6]The cis-isomer and other impurities will be washed away, leaving behind the purer trans-isomer.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound.

PropertyValueReferences
Molecular FormulaC₁₂H₂₁NO₄[4]
Molecular Weight243.30 g/mol
Melting Point181.0 to 185.0 °C[3][4][5]
Boiling Point396.7 °C at 760 mmHg[3]
Density1.12 - 1.13 g/cm³[3][5]
pKa4.76 ± 0.10 (Predicted)[3][4][5]
SolubilitySlightly soluble in Chloroform, Methanol[3][4][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The trans-isomer should begin to crystallize.

  • Cooling: Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Selective Esterification of the cis-Isomer

This protocol is adapted from patent literature and may require optimization.[1][2]

  • Suspension: Suspend the mixture of cis and trans isomers in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃) to the suspension.

  • Alkylating Agent: Add an alkylating agent, such as bromoethane, to the reaction mixture while stirring.

  • Heating: Heat the reaction mixture (e.g., to 60 °C) for several hours. A white precipitate of the potassium salt of the trans-acid may form.

  • Cooling: Cool the reaction mixture to room temperature and then further cool to -10 °C.

  • Filtration: Filter the precipitate and wash it with cold acetone. The solid is the potassium salt of the desired trans-isomer.

  • Acidification and Extraction: Dissolve the salt in water, acidify with a suitable acid (e.g., citric acid or HCl) to pH ~4-6, and extract the pure this compound with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][4]

  • Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Visualized Workflows

Purification_Workflow Crude_Product Crude Product (cis/trans mixture) Recrystallization Recrystallization Crude_Product->Recrystallization Selective_Esterification Selective Esterification of cis-isomer Crude_Product->Selective_Esterification Mother_Liquor Mother Liquor (enriched in cis-isomer) Recrystallization->Mother_Liquor Pure_Trans_Crystals Pure trans-isomer Crystals Recrystallization->Pure_Trans_Crystals Esterified_Cis Esterified cis-isomer (in solution) Selective_Esterification->Esterified_Cis Trans_Acid_Salt trans-isomer Salt (precipitate) Selective_Esterification->Trans_Acid_Salt Acidification_Extraction Acidification & Extraction Trans_Acid_Salt->Acidification_Extraction Pure_Trans_Acid Pure trans-isomer Acidification_Extraction->Pure_Trans_Acid

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification? Check_Purity Analyze Purity (TLC, HPLC, NMR) Start->Check_Purity Is_Cis_Present cis-isomer still the major impurity? Check_Purity->Is_Cis_Present Recrystallize Attempt Recrystallization with a different solvent Is_Cis_Present->Recrystallize Yes Other_Impurity Address other impurities Is_Cis_Present->Other_Impurity No Selective_Ester Perform Selective Esterification Recrystallize->Selective_Ester Column_Chromatography Consider Column Chromatography Selective_Ester->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Troubleshooting logic for purifying this compound.

References

preventing epimerization during synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid. Our aim is to help you prevent epimerization and maximize the yield of the desired trans-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is epimerization and why is it a major concern in the synthesis of this compound?

A1: Epimerization is a chemical process that changes the configuration at one of several stereocenters in a molecule. In the context of 4-(Boc-amino)cyclohexanecarboxylic acid, it refers to the conversion between the trans-isomer and the undesired cis-isomer. This is a significant issue because the two isomers have different physical and chemical properties, and for many applications, particularly in pharmaceuticals, only the pure trans-isomer is desired. The formation of the cis-isomer reduces the yield of the target molecule and necessitates difficult purification steps.

Q2: During which steps of the synthesis is epimerization most likely to occur?

A2: Epimerization can occur at several stages, primarily under basic conditions. The most critical steps are:

  • Hydrogenation of p-aminobenzoic acid: The initial reduction of the aromatic ring can produce a mixture of cis and trans isomers.[1][2][3]

  • Boc-protection of the amino group: If the reaction is carried out in the presence of a strong base, it can promote the epimerization of the alpha-carbon to the carboxylic acid.

  • Work-up and purification: Prolonged exposure to basic conditions during extraction or chromatography can also lead to an increase in the cis-isomer content.

Q3: I am observing a high percentage of the cis-isomer in my final product. What are the potential causes and how can I minimize it?

A3: A high cis-isomer content is a common problem. Here are the likely causes and recommended solutions:

  • Cause 1: Sub-optimal Hydrogenation Conditions.

    • Solution: The choice of catalyst, solvent, and temperature during the hydrogenation of p-aminobenzoic acid is crucial for achieving high trans selectivity. A one-pot process involving hydrogenation with a Ruthenium on Carbon (Ru/C) catalyst in an aqueous sodium hydroxide (NaOH) solution at around 100°C has been shown to yield a high trans:cis ratio.[1][2][3]

  • Cause 2: Base-induced Epimerization during Boc-protection.

    • Solution: While a base is often used in Boc-protection, its strength and the reaction temperature can significantly impact the isomer ratio. Consider using a milder base or a non-basic protocol if possible. Some methods proceed with the Boc-protection in situ after hydrogenation without isolating the intermediate, which can help preserve the desired stereochemistry.[1][2][3]

  • Cause 3: Epimerization during Work-up.

    • Solution: Minimize the exposure of your product to basic conditions. During aqueous work-up, ensure that the pH is carefully controlled and that the time spent in basic solutions is as short as possible.

Q4: Can I convert the undesired cis-isomer back to the desired trans-isomer?

A4: Yes, it is possible to epimerize the cis-isomer to the thermodynamically more stable trans-isomer. This is typically achieved by heating the mixture in the presence of a base.[4] However, it is often more efficient to optimize the initial synthesis to directly obtain a high trans:cis ratio.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different reaction conditions on the cis:trans isomer ratio during the synthesis of 4-aminocyclohexanecarboxylic acid, the precursor to the Boc-protected product.

CatalystBaseSolventTemperature (°C)Pressure (bar)Reaction Time (h)cis:trans RatioReference
5% Ru/C10% NaOHWater10015201:4.6[1][2]
Rh/CiPrOH6010-Not Reported[3]
Raney Nickel-----1:2.3 (from cis)[3]

Experimental Protocols

Protocol 1: One-Pot Hydrogenation and Boc-Protection for High trans-Selectivity [1][2][3]

  • Hydrogenation: In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH.

  • Stir the mixture at 100°C under a hydrogen pressure of 15 bar for 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed. The expected cis:trans ratio of 4-aminocyclohexanecarboxylic acid is approximately 1:4.6.

  • Boc-Protection (in situ): After cooling and venting the autoclave, add acetone and di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) to the reaction mixture without isolating the intermediate.

  • Stir the mixture at room temperature until the Boc-protection is complete (monitor by TLC).

  • Work-up: Acidify the reaction mixture with a citric acid solution to pH 4 and extract with dichloromethane (DCM).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product with a high trans:cis ratio.

Visualizations

Diagram 1: Epimerization of 4-(Boc-amino)cyclohexanecarboxylic Acid

Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.

Diagram 2: Experimental Workflow for High trans-Selectivity Synthesis

workflow start p-Aminobenzoic Acid hydrogenation Hydrogenation (Ru/C, NaOH, 100°C, 15 bar H₂) start->hydrogenation intermediate cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid (High trans ratio) hydrogenation->intermediate boc_protection In situ Boc-Protection ((Boc)₂O, Acetone) intermediate->boc_protection product_mixture cis/trans Mixture of This compound boc_protection->product_mixture workup Aqueous Work-up (Citric Acid, DCM) product_mixture->workup final_product High Purity This compound workup->final_product

References

analytical methods to determine cis/trans ratio of 4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on determining the cis/trans isomer ratio of 4-(Boc-amino)cyclohexanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the cis/trans ratio of 4-(Boc-amino)cyclohexanecarboxylic acid?

A1: The primary analytical methods for quantifying the cis/trans isomer ratio of 4-(Boc-amino)cyclohexanecarboxylic acid are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Q2: How does ¹H NMR spectroscopy distinguish between the cis and trans isomers?

A2: In ¹H NMR, the chemical shifts and coupling constants of the cyclohexane ring protons are sensitive to their spatial orientation (axial or equatorial). The different conformations of the cis and trans isomers lead to distinct signals for specific protons, which can be integrated to determine their relative abundance.

Q3: Is derivatization necessary for the analysis of 4-(Boc-amino)cyclohexanecarboxylic acid by GC-MS?

A3: Yes, derivatization is essential for GC-MS analysis. The Boc-protected amino acid is not sufficiently volatile for gas chromatography. Derivatization, typically through esterification of the carboxylic acid and silylation of the amine, increases the volatility of the isomers, allowing them to be analyzed by GC-MS.

Q4: Can HPLC be used to separate the cis and trans isomers?

A4: Yes, HPLC is a powerful technique for separating diastereomers like the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid. Reversed-phase HPLC using a C18 column is a common starting point. The separation is based on the differential interactions of the isomers with the stationary phase.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To determine the cis/trans ratio by integrating well-resolved proton signals.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent can influence chemical shifts and may be optimized to improve signal separation.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard ¹H NMR.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

  • Data Analysis:

    • Identify well-resolved signals corresponding to a specific proton (e.g., the proton on the carbon bearing the carboxylic acid or the proton on the carbon bearing the Boc-amino group) for both the cis and trans isomers.

    • Integrate the respective signals. The ratio of the integrals is directly proportional to the molar ratio of the isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample Weigh Sample (10-20 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Acquire Acquire ¹H NMR Spectrum (≥400 MHz) NMR_Tube->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Identify Identify Isomer-Specific Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Cis/Trans Ratio Integrate->Calculate

HPLC Method

Objective: To achieve baseline separation of the cis and trans isomers for quantification.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). Start with an isocratic elution (e.g., 50:50 ACN:Water) and optimize with a gradient if necessary.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the amide bond of the Boc group).

  • Data Analysis:

    • Integrate the peak areas of the two separated isomer peaks.

    • The ratio of the peak areas corresponds to the ratio of the isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample (~1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Cis/Trans Ratio Integrate->Calculate

GC-MS Method (after Derivatization)

Objective: To separate and quantify the derivatized cis and trans isomers.

Methodology:

  • Derivatization (Esterification followed by Silylation):

    • Esterification: To a dry sample (1-5 mg), add 200 µL of 3N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the solvent under a stream of nitrogen.

    • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of acetonitrile. Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Data Analysis:

    • Identify the peaks for the derivatized cis and trans isomers based on their retention times and mass spectra.

    • Integrate the total ion chromatogram (TIC) peak areas for each isomer to determine the ratio.

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Esterify Esterification Silylate Silylation Esterify->Silylate Inject Inject into GC-MS Silylate->Inject Separate Separate on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate TIC Peak Areas Detect->Integrate Calculate Calculate Cis/Trans Ratio Integrate->Calculate

Quantitative Data Summary

Analytical MethodKey ParametersTypical ResolutionLimit of Detection (LOD)
¹H NMR Spectrometer Frequency (≥400 MHz), Solvent ChoiceDependent on signal separation~1-5% for the minor isomer
HPLC Column Chemistry (C18), Mobile Phase CompositionBaseline separation (Rs > 1.5) is achievable~0.1% for the minor isomer
GC-MS Derivatization Efficiency, GC Temperature ProgramGood separation of derivatized isomers<0.1% for the minor isomer

Troubleshooting Guides

¹H NMR Spectroscopy
IssuePossible Cause(s)Suggested Solution(s)
Overlapping Signals Insufficient magnetic field strength. Poor choice of solvent.Use a higher field NMR spectrometer (e.g., 600 MHz). Test different deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD, Benzene-d₆) to induce different chemical shifts.
Inaccurate Integration Incomplete proton relaxation. Poor baseline correction.Increase the relaxation delay (d1) to at least 5 times the longest T1. Carefully perform manual baseline correction before integration.
Broad Peaks Sample aggregation. Presence of paramagnetic impurities.Decrease the sample concentration. Filter the sample or use a chelating agent (e.g., EDTA) if metal contamination is suspected.
HPLC
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition. Column degradation.Optimize the acetonitrile/water ratio; try a shallow gradient. Replace the column with a new one of the same type.
Peak Tailing Secondary interactions with the stationary phase. Column overload.Add a competitive agent to the mobile phase (e.g., a small amount of triethylamine for basic analytes). Reduce the injection volume or sample concentration.
Variable Retention Times Inconsistent mobile phase preparation. Fluctuations in column temperature.Prepare fresh mobile phase and ensure thorough mixing. Use a column oven to maintain a constant temperature.
GC-MS
IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Low Signal Incomplete derivatization. Analyte degradation in the injector.Optimize derivatization conditions (time, temperature, reagent excess). Use a deactivated inlet liner and check the injector temperature.
Poor Peak Shape Active sites in the GC system. Co-elution with derivatization byproducts.Use a deactivated liner and column. Optimize the temperature program to separate the analytes from reagent peaks.
Multiple Peaks per Isomer Incomplete derivatization leading to multiple derivatives.Ensure the derivatization reaction goes to completion by optimizing the reaction conditions.

Technical Support Center: Boc Deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

A1: The deprotection of a tert-butoxycarbonyl (Boc) group is an acid-catalyzed process. The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form an ammonium salt.[1][2][3][4]

Q2: Which acid should I choose for my deprotection: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?

A2: Both TFA and HCl are highly effective for Boc deprotection, and the choice often depends on the substrate's sensitivity, the desired salt form of the product, and downstream applications.[5]

  • TFA is highly effective and volatile, which simplifies its removal during work-up.[1][3] It is typically used in a 20-50% solution in dichloromethane (DCM).[1][6] However, the resulting trifluoroacetate salts can sometimes be oily and difficult to handle or crystallize.[7]

  • HCl , commonly used as a 4M solution in 1,4-dioxane, is also very efficient and often yields a crystalline hydrochloride salt, which can aid in purification by precipitation and filtration.[5][7][8][9]

Q3: What are scavengers and when are they necessary?

A3: Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation generated during deprotection.[3] This cation is a potent electrophile and can cause side reactions by alkylating nucleophilic functional groups on your molecule, such as the indole ring of tryptophan or the thioether of methionine.[3] If your derivative of this compound contains such nucleophilic groups, the use of a scavenger like triisopropylsilane (TIS), water, or thioanisole is highly recommended to improve purity and yield.[3]

Q4: How can I monitor the progress of my deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine salt product) indicates the reaction's progress. Staining with ninhydrin is often used to visualize the primary amine product. LC-MS can also be used for more precise monitoring.[2][9]

Q5: My deprotected product is a salt (e.g., HCl or TFA salt). How do I obtain the free amine?

A5: To obtain the neutral, free amine, a basic work-up is required. After removing the excess acid in vacuo, the residue can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic. Following this, the free amine can be extracted into an organic solvent. Care must be taken if your molecule contains other base-labile functional groups (e.g., esters), which could be hydrolyzed during this step.

Quantitative Data on Deprotection Conditions

The following table summarizes typical conditions and reported yields for Boc deprotection of various amino acid derivatives. While specific yields for this compound are not always explicitly detailed in the literature, these examples provide a strong baseline for establishing reaction parameters.

Reagent/ConditionsSubstrate ExampleTimeTemp.Yield/PurityCitation(s)
4M HCl in DioxaneNα-Boc-Ala-OtBu30 minRT>95%[9]
4M HCl in DioxaneVarious N-Boc amino acids30 minRTFast, efficient[8][10]
20-50% TFA in DCMGeneral Peptides0.5 - 4 hRTHighly effective[1][3]
55% TFA in DCMC-terminal amide peptides30 minRTHigher purity than 100% TFA[6]
100% TFAC-terminal amide peptides5 minRTLower purity, risk of incomplete deprotection[6]
Thermal (in Methanol)N-Boc Glycine30 min240 °C95% conversion[11][12]
Thermal (in Methanol)N-Boc Phenylalanine30 min240 °C52% conversion[12]
Oxalyl Chloride in MeOHVarious N-Boc aromatics1 - 3 hRT>70%[2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Preparation : Dissolve the this compound derivative in anhydrous DCM (approx. 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).

  • Isolation : Add cold diethyl ether to the concentrated residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Preparation : In a round-bottom flask, add the this compound derivative.

  • Reagent Addition : Add a solution of 4M HCl in 1,4-dioxane. A minimal amount of a co-solvent like methanol can be added if solubility is an issue.

  • Reaction : Stir the mixture at room temperature for 30 minutes to 2 hours. Often, the hydrochloride salt of the product will precipitate out of the solution during the reaction. Monitor the reaction by TLC.[9][13][14]

  • Work-up and Isolation : Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the hydrochloride salt.

  • Purification : Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.[10]

Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of this compound derivatives.

Issue 1: Incomplete or Slow Reaction
  • Possible Cause A: Insufficient Acid Strength or Concentration.

    • Solution : Ensure the acid used is not old or hydrated. Increase the concentration of the acid (e.g., move from 20% TFA to 50% TFA) or switch to a stronger system like 4M HCl in dioxane.

  • Possible Cause B: Insufficient Reaction Time or Temperature.

    • Solution : Allow the reaction to stir for a longer period, continuing to monitor by TLC. Gentle warming (e.g., to 40 °C) can sometimes accelerate the reaction, but be cautious as this may also increase side product formation.

  • Possible Cause C: Steric Hindrance.

    • Solution : If the Boc-protected amine is sterically hindered, more forcing conditions may be required, such as longer reaction times, elevated temperatures, or using neat TFA.

Issue 2: Formation of Side Products
  • Possible Cause A: Alkylation by tert-butyl Cation.

    • Symptom : Appearance of less polar spots on TLC or unexpected masses (+56 Da) in LC-MS, especially if your molecule contains electron-rich aromatic rings or other nucleophilic groups.

    • Solution : Add a scavenger to the reaction mixture before adding the acid. Triisopropylsilane (TIS, 1-5%) or water (2.5-5%) are common choices.[3]

  • Possible Cause B: Degradation of Other Acid-Sensitive Groups.

    • Symptom : Multiple product spots on TLC or unexpected fragmentation in LC-MS.

    • Solution : Attempt the deprotection under milder conditions. Reduce the acid concentration, run the reaction at 0 °C, or consider alternative, milder deprotection methods such as using p-toluenesulfonic acid.[5]

Issue 3: Difficult Product Isolation or Work-up
  • Possible Cause A: Product is an Oily Salt.

    • Symptom : The trifluoroacetate salt does not precipitate or forms a viscous oil upon addition of ether.

    • Solution : Switch the deprotection reagent to 4M HCl in dioxane, which often yields a more crystalline hydrochloride salt.[7] Alternatively, after removing the TFA, dissolve the oily residue in water, perform a basic wash to generate the free amine, and extract with an appropriate organic solvent.

  • Possible Cause B: Product is Water-Soluble.

    • Symptom : The deprotected amine salt has high solubility in water, leading to poor recovery during aqueous work-up.

    • Solution : Avoid an aqueous work-up. After removing the volatile acid (TFA), precipitate the salt with ether and filter. If using HCl/dioxane, the salt often precipitates directly. Alternatively, consider using a solid-phase extraction (SPE) cartridge or an ion-exchange resin for purification.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation A Dissolve Boc-protected substrate in anhydrous solvent (e.g., DCM or Dioxane) B Cool solution to 0°C (optional, for sensitive substrates) A->B C Add Scavenger (if needed) (e.g., TIS, H2O) B->C D Slowly add Acid Reagent (e.g., TFA or 4M HCl/Dioxane) C->D E Stir at RT for 0.5-4h D->E F Monitor by TLC/LC-MS E->F G Remove solvent and excess acid in vacuo F->G H Precipitate salt with anti-solvent (e.g., Et2O) G->H I Filter and wash solid H->I J Dry product under vacuum I->J

Caption: General experimental workflow for Boc deprotection.

G Start Reaction Incomplete (Starting material remains) Cause1 Insufficient Acid Strength/Concentration? Start->Cause1 Solution1 Increase TFA concentration (20% -> 50%) or switch to 4M HCl/Dioxane Cause1->Solution1 Yes Cause2 Insufficient Reaction Time/Temp? Cause1->Cause2 No Solution2 Increase reaction time Monitor by TLC Consider gentle warming (40°C) Cause2->Solution2 Yes Cause3 Side Products Observed? Cause2->Cause3 No Cause3a Alkylation by t-Bu cation? Cause3->Cause3a Yes Solution3a Add scavenger (e.g., TIS, H2O) to the reaction mixture Cause3a->Solution3a Yes Cause3b Degradation of other acid-sensitive groups? Cause3a->Cause3b No Solution3b Use milder conditions: - Lower temperature (0°C) - Lower acid concentration Cause3b->Solution3b Yes

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Large-Scale Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low trans:cis Isomer Ratio 1. Suboptimal Hydrogenation Catalyst. 2. Incorrect Hydrogenation Temperature or Pressure. 3. Inefficient Isomerization Conditions.1. Utilize a 5% Ruthenium on Carbon (Ru/C) catalyst for direct synthesis, which has been shown to favor the trans isomer.[1][2][3] 2. Maintain a reaction temperature between 100°C and 115°C and a hydrogen pressure of approximately 15 bar during the hydrogenation of p-aminobenzoic acid.[2][3] Temperatures below 85°C or above 138°C can lead to lower trans selectivity.[2] 3. If a mixture of isomers is obtained, consider a post-synthesis isomerization step. This can involve treating the cis-isomer or a cis/trans mixture with a base such as sodium hydroxide or potassium alkoxides.[4]
Difficulty in Separating Cis and Trans Isomers 1. Similar solubility profiles of the isomers. 2. Inefficient crystallization or purification methods.1. Employ selective esterification of the cis-isomer followed by separation.[1][2] 2. Perform fractional recrystallization to isolate the desired trans-isomer.[5] 3. A described method involves reacting the cis/trans mixture with potassium carbonate and an alkyl halide (e.g., methyl bromide or bromoethane) in acetone. This selectively reacts with the cis-isomer, allowing the trans-isomer to be isolated.[1][2][6]
Incomplete Boc Protection 1. Insufficient amount of Boc-anhydride. 2. Suboptimal reaction pH or temperature. 3. Presence of impurities that consume the reagent.1. Use at least a stoichiometric equivalent of Boc-anhydride relative to the 4-aminocyclohexanecarboxylic acid.[2][3] 2. Conduct the reaction under basic conditions, for example, using sodium hydroxide or triethylamine, and at a controlled temperature (e.g., 30-40°C).[7] 3. Ensure the starting material is of high purity.
Product Contamination with Catalyst Residues 1. Inefficient filtration of the catalyst. 2. Use of finely dispersed catalysts like Raney Nickel.1. Filter the reaction mixture through a bed of Celite to effectively remove the Ru/C catalyst.[6] 2. While Raney Nickel can be used, it is known to be pyrophoric and difficult to completely remove.[1] If used, ensure thorough filtration and handling procedures are in place.
Low Overall Yield 1. A combination of the issues above. 2. Mechanical losses during workup and purification steps.1. Optimize each step of the process, from hydrogenation to Boc protection and purification, based on the recommendations above. 2. Minimize transfers and ensure efficient extraction and isolation procedures. The overall yield for the conversion of p-aminobenzoic acid to the protected trans-isomer is reported to be around 40-62% depending on the specific process.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of the trans-isomer?

A1: The catalytic hydrogenation of p-aminobenzoic acid is the most critical step for determining the initial trans:cis isomer ratio. The choice of catalyst, temperature, and pressure are paramount for maximizing the formation of the desired trans-isomer.[1][2][3] Using a 5% Ru/C catalyst at around 100°C and 15 bar hydrogen pressure has been shown to produce a favorable trans:cis ratio of approximately 4.6:1.[3]

Q2: Are there alternatives to Ru/C for the hydrogenation step?

A2: Yes, other catalysts such as Rhodium on Carbon and Raney Nickel have been reported.[1] However, Raney Nickel has several disadvantages for large-scale synthesis, including its pyrophoric nature and the difficulty in separating it from the product mixture.[1] Ru/C is often preferred for industrial applications due to its efficiency and more manageable handling.[2][3]

Q3: Can the cis-isomer be converted to the desired trans-isomer?

A3: Yes, several methods exist for the isomerization of the cis-isomer to the trans-isomer. One approach involves treating the N-protected cis-derivative with a base in a suitable solvent.[3] Another method involves the epimerization of cis-4-aminocyclohexanecarboxylic acid to the trans-derivative.[3]

Q4: What are the key parameters for the Boc protection step?

A4: The key parameters for the Boc protection of 4-aminocyclohexanecarboxylic acid are the use of at least one equivalent of di-tert-butyl dicarbonate (Boc-anhydride), a basic medium (e.g., sodium hydroxide, sodium carbonate/bicarbonate buffer, or triethylamine), and an appropriate solvent such as a mixture of water and acetone or methanol.[2][3][7] The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 40°C.[7]

Q5: What is a reliable method for purifying the final this compound product on a large scale?

A5: A reliable method for large-scale purification involves a selective reaction and extraction process. After obtaining a mixture of cis- and trans-Boc-amino acid, the mixture can be treated with potassium carbonate and an alkylating agent in acetone. This selectively converts the cis-isomer into its ester, which can then be separated from the desired trans-acid through extraction procedures. The final trans-product can then be isolated with high purity.[1][2][6]

Data Presentation

Table 1: Influence of Catalyst on Hydrogenation of p-Aminobenzoic Acid

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (bar)Reaction Time (h)Resulting cis:trans Ratio
5% Ru/Al₂O₃5010015281:4.2
5% Ru/C5010015201:4.3
5% Ru/C2510015201:4.6

Data compiled from patent literature.[1]

Experimental Protocols

1. One-Pot Synthesis of a cis/trans Mixture of 4-(Boc-amino)cyclohexanecarboxylic acid

This protocol describes the hydrogenation of p-aminobenzoic acid followed by in-situ Boc protection.

  • Step 1: Hydrogenation

    • In a suitable autoclave, charge p-aminobenzoic acid (e.g., 10.0 g), 5% Ru/C catalyst (e.g., 2.50 g), and a 10% aqueous solution of sodium hydroxide (e.g., 100 mL).[3]

    • Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar for approximately 20 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]

    • Cool the reaction mixture to room temperature and vent the hydrogen.

  • Step 2: Boc Protection

    • To the crude reaction mixture from Step 1, add acetone (e.g., 327 mL) and di-tert-butyl dicarbonate (Boc-anhydride, 1.0 equivalent).[3]

    • Stir the mixture at a controlled temperature (e.g., 30°C) for several hours until the Boc protection is complete (monitored by TLC or HPLC).

    • Filter the catalyst through a pad of Celite and wash the filter cake with a mixture of acetone and water.[6]

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution to a pH of approximately 4 with citric acid.[6]

    • Extract the product multiple times with a suitable organic solvent such as dichloromethane (DCM).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of cis- and this compound.

2. Purification via Selective Esterification of the cis-Isomer

This protocol describes the separation of the trans-isomer from a cis/trans mixture.

  • Suspend the crude cis/trans mixture of Boc-amino acid (e.g., 12.99 g, with a cis:trans ratio of 1:3.6) and potassium carbonate (K₂CO₃, 1.2 equivalents relative to the cis-isomer content) in acetone (e.g., 259 mL).[1][2]

  • Add an alkylating agent such as bromoethane (2.0 equivalents relative to the cis-isomer content) to the stirred mixture.[1]

  • Heat the reaction mixture to 60°C and stir for approximately 3 hours, during which a white precipitate will form.[1][2]

  • Cool the mixture to room temperature and then further cool to -10°C for 1 hour.[1][2]

  • Filter the precipitate and wash it with cold acetone.[1][2]

  • Add the precipitate to a mixture of 20% citric acid and dichloromethane (DCM).[1][2]

  • Separate the layers and extract the aqueous layer multiple times with DCM.[1][2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound. A yield of approximately 62% with a purity of 99.1% has been reported for this step.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, 100°C, 15 bar) start->hydrogenation boc_protection Boc Protection (Boc)₂O, Base hydrogenation->boc_protection cis/trans 4-aminocyclo- hexanecarboxylic acid crude_product Crude cis/trans Mixture boc_protection->crude_product selective_esterification Selective Esterification of cis-Isomer (K₂CO₃, Alkyl Halide) crude_product->selective_esterification extraction Extraction & Separation selective_esterification->extraction final_product Pure trans-4-(Boc-amino)- cyclohexanecarboxylic acid extraction->final_product byproduct cis-Isomer Ester (Byproduct) extraction->byproduct

Caption: Experimental Workflow for the Synthesis and Purification.

troubleshooting_logic issue Low trans:cis Ratio cause1 Suboptimal Catalyst? issue->cause1 cause2 Incorrect Temp/Pressure? issue->cause2 cause3 Inefficient Separation? issue->cause3 solution1 Use 5% Ru/C cause1->solution1 Solution solution2 Set T = 100-115°C P = 15 bar cause2->solution2 Solution solution3 Employ Selective Esterification cause3->solution3 Solution

Caption: Troubleshooting Logic for Low trans:cis Isomer Ratio.

References

Validation & Comparative

The Influence of Stereochemistry: A Comparative Analysis of cis- and trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. Even subtle changes in the three-dimensional structure can lead to significant differences in pharmacological properties. This guide provides a comparative analysis of the biological activity of molecules incorporating cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid. While these isomers are often used as linkers or building blocks in drug design, their inherent stereochemistry profoundly impacts the efficacy and selectivity of the final active pharmaceutical ingredient.[1]

This guide focuses on a case study involving dynorphin A-(1-13)NH2 (Dyn A-(1-13)NH2) analogs, where the Gly2-Gly3 dipeptide segment was replaced with either cis- or trans-4-aminocyclohexanecarboxylic acid (ACCA). This substitution introduces a conformationally constrained element, and the resulting biological data clearly illustrates the importance of the cyclohexane ring's stereochemistry.[2][3]

Comparative Biological Activity: Dynorphin A Analogs

The following table summarizes the opioid receptor binding affinities and functional activity of the Dyn A-(1-13)NH2 analogs containing the cis- and trans-ACCA moieties. The data is derived from radioligand binding assays and the guinea pig ileum (GPI) assay, a classic method for assessing opioid agonist activity.[2][3]

Compoundκ Opioid Receptor (Kᵢ, nM)μ Opioid Receptor (Kᵢ, nM)δ Opioid Receptor (Kᵢ, nM)κ/μ/δ Selectivity RatioGuinea Pig Ileum (IC₅₀, μM)
[cis-ACCA²⁻³]Dyn A-(1-13)NH₂9.1118.319111 / 13 / 2104.0
[trans-ACCA²⁻³]Dyn A-(1-13)NH₂13.4281.413801 / 21 / 103Not Determined

Kᵢ (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro; a lower value indicates greater potency.

Key Observations

  • Receptor Affinity: Both the cis and trans isomers retained modest affinity for the kappa (κ) opioid receptor, with the cis isomer showing slightly higher affinity (Kᵢ = 9.1 nM) compared to the trans isomer (Kᵢ = 13.4 nM).[3]

  • Receptor Selectivity: Both analogs demonstrated selectivity for the κ receptor over the mu (μ) and delta (δ) opioid receptors.[3]

  • Functional Activity: In the guinea pig ileum assay, the cis-ACCA analog displayed very weak opioid activity, with an IC₅₀ of 4.0 μM.[2][3] The activity of the trans isomer was not determined in this study.[2]

This case study highlights that the stereochemistry of the 4-aminocyclohexanecarboxylic acid linker directly influences the biological profile of the resulting peptide analog.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data in this guide, based on the study by Snyder et al. (1993).[2][3]

Synthesis of cis- and trans-4-Aminocyclohexanecarboxylic Acid (ACCA)

The ACCA isomers were synthesized via the catalytic hydrogenation of p-aminobenzoic acid. The resulting mixture of cis and trans isomers was then separated by fractional recrystallization.[2][3]

Solid-Phase Peptide Synthesis

The Dyn A-(1-13)NH2 analogs were prepared using solid-phase peptide synthesis with the Fmoc (9-fluorenylmethoxycarbonyl) chemical protocol.[2][3]

Radioligand Binding Assays
  • Objective: To determine the binding affinities of the ACCA-containing dynorphin analogs for κ, μ, and δ opioid receptors.

  • Procedure:

    • Crude mitochondrial fractions were prepared from guinea pig brain homogenates.

    • Aliquots of the membrane preparation were incubated with radiolabeled opioid ligands specific for each receptor type ([³H]U69,593 for κ, [³H]DAMGO for μ, and [³H]DPDPE for δ) and varying concentrations of the unlabeled competitor peptides (the ACCA-dynorphin analogs).

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The amount of bound radioactivity was quantified by liquid scintillation counting.

    • The Kᵢ values were calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.[2]

Guinea Pig Ileum (GPI) Assay
  • Objective: To assess the functional opioid agonist activity of the synthesized peptides.

  • Procedure:

    • Segments of the guinea pig ileum were suspended in an organ bath containing a physiological salt solution.

    • The tissue was stimulated electrically to induce contractions.

    • The synthesized peptides were added to the bath in a cumulative manner, and the inhibition of the electrically induced contractions was measured.

    • The IC₅₀ value, representing the concentration of the peptide that caused a 50% reduction in the contractile response, was determined.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the biological activity of the dynorphin A analogs.

G start p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation start->hydrogenation mixture cis/trans-ACCA Mixture hydrogenation->mixture separation Fractional Recrystallization mixture->separation cis_acca cis-ACCA separation->cis_acca Isomer 1 trans_acca trans-ACCA separation->trans_acca Isomer 2 spps Solid-Phase Peptide Synthesis cis_acca->spps trans_acca->spps cis_analog [cis-ACCA]-Dyn Analog spps->cis_analog trans_analog [trans-ACCA]-Dyn Analog spps->trans_analog binding_assay Radioligand Binding Assay (κ, μ, δ receptors) cis_analog->binding_assay gpi_assay Guinea Pig Ileum Assay cis_analog->gpi_assay trans_analog->binding_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis gpi_assay->data_analysis comparison Biological Activity Comparison data_analysis->comparison

References

A Comparative Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid and Other Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the targeting moiety to the payload. The choice of linker influences stability, solubility, pharmacokinetics, and the mechanism of payload release. This guide provides a comparative analysis of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a rigid aliphatic linker, against other commonly used linkers, supported by experimental data and detailed protocols.

Introduction to Linker Technology

Linkers are a pivotal component in the design of drug conjugates, bridging the gap between a targeting vehicle (like an antibody or a small molecule) and a therapeutic payload. An ideal linker is stable in systemic circulation to prevent premature drug release and its associated toxicity, while enabling efficient payload release at the target site.[] The chemical nature of the linker, including its hydrophilicity, steric hindrance, and cleavability, dictates the overall performance of the conjugate.[][2][3][4]

This compound is a non-cleavable, rigid cycloalkane-based linker. Its defined stereochemistry and conformational rigidity can offer advantages in terms of predictable spatial orientation and metabolic stability. It is utilized in both solid-phase peptide synthesis and as a component in more complex linker architectures for ADCs and PROTACs.[5]

Comparative Analysis of Linker Types

The selection of a linker is a multifactorial decision that depends on the specific application, the nature of the payload, and the biological target. Below is a qualitative comparison of this compound with other prominent linker classes.

FeatureThis compoundPolyethylene Glycol (PEG) LinkersCleavable Linkers (e.g., Val-Cit)
Structure Rigid, aliphatic, cyclicFlexible, linear or branched, hydrophilicContains a specific chemical bond designed to break under certain physiological conditions
Cleavability Non-cleavableGenerally non-cleavable, but can be incorporated into cleavable designsCleavable (e.g., by proteases, pH, or glutathione)[6]
Hydrophilicity HydrophobicHydrophilicCan be modulated by incorporating hydrophilic or hydrophobic spacers
Key Advantages - Conformational rigidity can lead to improved metabolic stability.[2][3] - Precise spatial positioning of the payload.- Increases hydrophilicity, improving solubility and reducing aggregation.[7] - Can prolong plasma half-life and improve pharmacokinetics.[8][9] - Provides a "stealth" effect, potentially reducing immunogenicity.[10]- Enables targeted payload release within the tumor microenvironment or inside the cell.[6] - Can lead to a "bystander effect," killing neighboring antigen-negative tumor cells.
Potential Disadvantages - Hydrophobicity may lead to aggregation, especially at high drug-to-antibody ratios (DARs).[] - Lack of a specific release mechanism relies on conjugate degradation for payload activity.- Can be sterically hindering.[10] - May reduce the potency of the payload if it interferes with its binding to its intracellular target.[8][9]- Potential for premature payload release in circulation, leading to off-target toxicity.[11] - Stability can be species-dependent, complicating preclinical to clinical translation.[12]
Primary Applications PROTACs, non-cleavable ADCs where rigidity is desired.ADCs and PROTACs requiring enhanced solubility and improved PK profiles.ADCs where intracellular payload release is desired for maximal efficacy.

Experimental Protocols for Linker Evaluation

The performance of a linker within a drug conjugate is assessed through a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug conjugate and the rate of premature payload release in plasma.[11]

Methodology:

  • Incubation: Incubate the ADC or PROTAC at a final concentration of 1 mg/mL in plasma from relevant species (e.g., human, mouse) at 37°C. A buffer control should be included to assess inherent stability.[11]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).[11]

  • Sample Processing: For ADCs, isolate the conjugate from plasma using immunoaffinity capture, such as with Protein A magnetic beads.[11] For PROTACs, protein precipitation followed by solid-phase extraction may be necessary.

  • Analysis:

    • Intact Conjugate: For ADCs, analyze the captured conjugate by liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[11] For PROTACs, quantify the intact molecule by LC-MS/MS.

    • Released Payload: Quantify the amount of released payload in the supernatant or extract using LC-MS/MS.[11]

  • Data Interpretation: A stable conjugate will show minimal change in DAR (for ADCs) or concentration over time and a low concentration of released payload.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a drug conjugate in a relevant cancer cell line.[6][11]

Methodology:

  • Cell Seeding: Seed a 96-well plate with cancer cells at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.[11]

  • Treatment: Prepare serial dilutions of the drug conjugate, an unconjugated antibody or targeting molecule control, and a free payload control in cell culture medium. Add the treatments to the cells.[11]

  • Incubation: Incubate the cells with the treatments for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo).[6]

  • Data Analysis: Plot cell viability against the logarithm of the conjugate concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a drug conjugate in a mouse xenograft model.[11]

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[11]

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and the drug conjugate at various doses).[11]

  • Dosing: Administer the treatments, typically intravenously for ADCs, according to a predetermined schedule.

  • Monitoring: Measure tumor volumes and body weights two to three times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[11]

Visualizing Experimental Workflows and Linker Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in linker evaluation.

G Workflow for In Vitro ADC Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_treatment Add Treatments to Cells cell_seeding->add_treatment adc_prep Prepare Serial Dilutions of ADC and Controls adc_prep->add_treatment incubation Incubate for 72-120 hours add_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Calculate IC50 Values viability_assay->data_analysis

Caption: Workflow for an in vitro ADC cytotoxicity assay.

G Conceptual Comparison of Linker Properties cluster_linker_types Linker Types cluster_properties Key Performance Metrics Rigid Rigid/Aliphatic (e.g., Cyclohexane) Stability Systemic Stability Rigid->Stability Improves Solubility Solubility & Aggregation Rigid->Solubility May Decrease Flexible Flexible/Hydrophilic (e.g., PEG) Flexible->Solubility Improves PK Pharmacokinetics Flexible->PK Improves Cleavable Cleavable (e.g., Val-Cit) Efficacy Efficacy & Payload Release Cleavable->Efficacy Enhances Toxicity Off-Target Toxicity Cleavable->Toxicity Potential Increase Stability->Toxicity Reduces Solubility->PK Improves Efficacy->Toxicity Therapeutic Window

Caption: Interplay of linker types and performance metrics.

Conclusion

The selection of a linker is a critical step in the design of successful drug conjugates. While rigid, non-cleavable linkers like This compound can offer advantages in terms of metabolic stability and precise payload positioning, they may also introduce challenges related to hydrophobicity. In contrast, hydrophilic linkers like PEGs can enhance solubility and pharmacokinetic properties, while cleavable linkers provide a mechanism for targeted payload release. The optimal linker choice is context-dependent and requires a thorough evaluation of stability, efficacy, and toxicity using the robust experimental protocols outlined in this guide. A comprehensive understanding of the interplay between the linker, payload, and targeting moiety is essential for the development of next-generation targeted therapies.

References

Validation of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Drug Discovery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel therapeutics. This guide provides an objective comparison of the performance of trans-4-(Boc-amino)cyclohexanecarboxylic acid as a key structural motif in the development of specific enzyme inhibitors, with a focus on its validation in relevant biochemical and cellular assays.

This compound is a widely utilized building block in medicinal chemistry, primarily valued for its rigid, non-planar cyclohexane core which serves as a versatile scaffold for orienting functional groups in three-dimensional space. Its most prominent application is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target inflammatory and autoimmune diseases.

Performance in Specific Assays: The Case of Oclacitinib

The validation of this compound's utility is best exemplified through its incorporation into the JAK1-selective inhibitor, Oclacitinib. Oclacitinib is the active pharmaceutical ingredient in Apoquel®, a veterinary medicine for the treatment of allergic dermatitis in dogs. The trans-cyclohexylamino moiety, derived from this compound, is crucial for the compound's potent and selective inhibitory activity.

While direct comparative studies of various linkers at this position in the final drug are not extensively published, the high potency and selectivity of Oclacitinib serve as a strong validation for the choice of this particular building block. Below is a summary of Oclacitinib's performance in key assays.

Quantitative Data Summary: Oclacitinib
Assay TypeTargetIC50 (nM)Reference
Enzymatic Assay JAK110[1]
JAK218[1]
JAK399[1]
TYK284[1]
Cellular Assay IL-2 induced T-cell proliferation99[1]
(STAT phosphorylation)IL-4 induced STAT6 phosphorylation137[1]
IL-13 induced STAT6 phosphorylation118[1]
IL-31 induced STAT5 phosphorylation249[1]
EPO induced STAT5 phosphorylation>1000[1]

The data demonstrates that the incorporation of the this compound-derived scaffold contributes to a molecule with high potency against JAK1 and selectivity over other JAK isoforms in both enzymatic and cellular contexts. The minimal effect on erythropoietin (EPO) signaling, which is JAK2-dependent, highlights the selectivity profile crucial for a favorable safety outcome.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the assays used to validate the efficacy and selectivity of compounds synthesized using this compound.

JAK Enzymatic Assay (Microfluidics-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against isolated JAK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are used. A suitable peptide substrate is prepared in an assay buffer.

  • Compound Preparation: The test compound (e.g., Oclacitinib) is serially diluted to various concentrations in DMSO.

  • Reaction Mixture: The kinase, peptide substrate, and ATP are combined in the assay buffer.

  • Compound Addition: The diluted test compound or vehicle control (DMSO) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated versus unphosphorylated substrate is quantified using a microfluidics-based mobility shift assay (e.g., Caliper Life Sciences). The change in charge of the peptide substrate upon phosphorylation allows for their separation and quantification.

  • Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[1]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

Objective: To measure the ability of a test compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells) are cultured and maintained.

  • Compound Pre-incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-4, IL-31) to activate the JAK-STAT pathway for a short duration (e.g., 15-30 minutes).

  • Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with formaldehyde) to preserve the phosphorylation state of intracellular proteins. The cells are then permeabilized (e.g., with methanol) to allow antibody access to intracellular targets.

  • Immunostaining: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT6).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the level of STAT phosphorylation.

  • Data Analysis: The percent inhibition of STAT phosphorylation is calculated for each compound concentration relative to the cytokine-stimulated control. IC50 values are determined using a non-linear regression model.[1]

Visualizations

The following diagrams illustrate the key pathway and workflows discussed in this guide.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Regulation Oclacitinib Oclacitinib (JAK Inhibitor) Oclacitinib->JAK Inhibits Experimental_Workflow Inhibitor Validation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzymatic Enzymatic Assay (e.g., JAK1, JAK2, JAK3) Selectivity Kinase Selectivity Panel (>100 kinases) Enzymatic->Selectivity Selectivity Profile STAT STAT Phosphorylation (Flow Cytometry) Selectivity->STAT Cellular Potency Proliferation T-Cell Proliferation STAT->Proliferation Cytokine Cytokine Release Proliferation->Cytokine PK Pharmacokinetics (PK) Cytokine->PK Lead Optimization Efficacy Disease Models (e.g., Allergic Dermatitis) PK->Efficacy start Compound Synthesis (using trans-4-(Boc-amino) cyclohexanecarboxylic acid) start->Enzymatic Initial Potency

References

A Comparative Guide to the Characterization of Peptides Containing trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. One such amino acid, trans-4-(Boc-amino)cyclohexanecarboxylic acid (t-Boc-ACHC), offers a unique structural element that can significantly influence peptide conformation, stability, and biological activity. This guide provides a comparative analysis of peptides containing t-Boc-ACHC against those with natural and other unnatural amino acids, supported by experimental data and detailed protocols for characterization.

Structural and Conformational Analysis

The rigid cyclohexane ring of t-Boc-ACHC imparts significant conformational constraints on the peptide backbone. This often leads to the formation of stable secondary structures, such as helices, which can be a desirable attribute for enhancing receptor binding and biological activity.

Spectroscopic Characterization

A combination of spectroscopic techniques is crucial for elucidating the structural impact of incorporating t-Boc-ACHC into a peptide.

Technique Information Gained Typical Observations for Peptides with t-Boc-ACHC Comparison with Natural Amino Acids (e.g., Proline)
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil)Increased propensity for helical structures, such as the 14-helix, due to the constrained cyclohexane ring.[1][2]Proline, another conformationally restricted amino acid, can induce turns and disrupt helices, while t-Boc-ACHC tends to promote more extended helical conformations.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure confirmation through analysis of amide I and II bandsCharacteristic amide I band shifts indicative of helical structures.The amide I band for proline-containing peptides can be complex due to cis-trans isomerization, whereas t-Boc-ACHC typically results in a more defined helical signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, including dihedral angles and inter-proton distancesNOE data reveals a well-defined, often helical, conformation. The cyclohexane ring protons provide unique structural markers.[1][5][6]Proline's cis-trans isomerization can lead to multiple sets of NMR signals, complicating structural analysis. t-Boc-ACHC generally presents a single, more easily interpretable set of signals.[4][7][8]

Biological Performance and Stability

The incorporation of t-Boc-ACHC can significantly enhance the biological performance and stability of peptides compared to their natural counterparts.

Parameter Peptides with t-Boc-ACHC Peptides with Natural Amino Acids Peptides with Other Unnatural Amino Acids
Antimicrobial Activity Can enhance activity by promoting a more defined amphipathic structure, which is crucial for interacting with bacterial membranes.[9][10]Activity varies widely depending on the sequence. Cationic and hydrophobic residues are key determinants.Can also enhance activity, with the specific effect depending on the nature of the unnatural amino acid.
Cell Permeability The rigid structure can favor conformations that are more amenable to passive diffusion across cell membranes.Generally low, especially for larger peptides, often requiring active transport mechanisms.Can be improved by modifications like N-methylation or the introduction of lipophilic side chains.
Proteolytic Stability The unnatural structure of the cyclohexane ring makes the adjacent peptide bonds resistant to cleavage by proteases.Susceptible to degradation by various proteases, limiting their in vivo half-life.Many unnatural amino acids, particularly D-amino acids and β-amino acids, are known to enhance proteolytic stability.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of peptides.

Circular Dichroism (CD) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring far-UV CD spectra to determine the secondary structure of peptides.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the temperature to 25 °C.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample from 190 to 260 nm.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

    • Deconvolute the spectrum using a suitable algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay Protocol

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.[12][13]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 1 x 106 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable solvent. Perform serial two-fold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 105 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Caco-2 Cell Permeability Assay Protocol

This assay assesses the ability of a peptide to cross the intestinal epithelial barrier.[14][15][16]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the peptide solution to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the donor compartment.

Proteolytic Stability Assay Protocol

This protocol evaluates the resistance of a peptide to degradation by a specific protease, such as trypsin.[17][18][19]

  • Peptide and Enzyme Preparation: Prepare a stock solution of the peptide and the protease (e.g., trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digestion Reaction:

    • Incubate the peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Determine the percentage of intact peptide remaining at each time point by measuring the peak area of the undigested peptide. Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding the logical flow of characterization studies.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (with t-Boc-ACHC or other amino acids) Purification Purification (RP-HPLC) SPPS->Purification Structural Structural Analysis (CD, FTIR, NMR) Purification->Structural Biological Biological Assays (Antimicrobial, Permeability) Purification->Biological Stability Stability Assay (Proteolytic) Purification->Stability Data_Analysis Quantitative Analysis and Comparative Assessment Structural->Data_Analysis Biological->Data_Analysis Stability->Data_Analysis

Caption: General workflow for the synthesis and characterization of peptides.

Signaling_Pathway_Placeholder Peptide Peptide with t-Boc-ACHC Receptor Target Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Modulation

Caption: Hypothetical signaling pathway initiated by a t-Boc-ACHC peptide.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for developing novel therapeutics with enhanced structural stability and biological activity. The rigid cyclohexane moiety acts as a potent conformational constraint, often inducing well-defined helical structures that can lead to improved target recognition and resistance to proteolytic degradation. This guide provides a framework for the comprehensive characterization of such modified peptides, enabling researchers to make informed decisions in the design and development of next-generation peptide-based drugs. The provided experimental protocols and comparative data serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of this unique unnatural amino acid.

References

Conformational Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in determining the biological activity of drug candidates. For molecules incorporating the trans-4-(Boc-amino)cyclohexanecarboxylic acid scaffold, a fundamental understanding of its three-dimensional structure is crucial for rational drug design and development. This guide provides a comparative analysis of the conformational isomers of this important building block, supported by established principles of stereochemistry and spectroscopic data from related systems.

Introduction to Cyclohexane Conformational Analysis

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In a trans-1,4-disubstituted cyclohexane, the two substituents can either both be in equatorial positions (diequatorial) or both in axial positions (diaxial). The relative stability of these two chair conformers is dictated by the steric bulk of the substituents. The conformer that places the larger substituent in the less sterically hindered equatorial position is generally favored. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound involves the interconversion between the diequatorial and diaxial chair forms.

Figure 1. Conformational equilibrium of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

The equilibrium between these two conformers is governed by the relative steric demands of the Boc-amino and carboxylic acid groups.

Comparison of Conformational Isomers

The preference for the diequatorial conformer is primarily due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

FeatureDiequatorial ConformerDiaxial Conformer
Substituent Positions Both Boc-amino and COOH are equatorialBoth Boc-amino and COOH are axial
Relative Energy Lower (More Stable)Higher (Less Stable)
1,3-Diaxial Interactions AbsentPresent for both substituents
Predicted Population at 298 K PredominantMinor

Experimental and Computational Data Comparison

While a dedicated conformational analysis of this compound is not extensively reported in the literature, we can infer its behavior by comparing it with known data for similar cyclohexane derivatives.

A-Values and Steric Hindrance

The A-value is a measure of the steric bulk of a substituent. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentApproximate A-value (kcal/mol)Reference
-COOH1.4 - 2.1[1]
-NHBoc~2.1 (estimated based on -N(CH₃)₂)[1]

Given the significant A-values for both the carboxylic acid and the Boc-amino groups, it is strongly predicted that the diequatorial conformer will be the overwhelmingly favored conformation at equilibrium.

NMR Spectroscopy in Conformational Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

G Experimental Workflow for NMR Conformational Analysis cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Dissolve sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) H1 Acquire 1D ¹H NMR spectrum prep->H1 COSY Acquire 2D COSY spectrum to identify coupled protons H1->COSY Identify spin systems Integrate Integrate proton signals H1->Integrate NOESY Acquire 2D NOESY spectrum to identify through-space interactions COSY->NOESY Confirm assignments MeasureJ Measure coupling constants (J-values) from 1D or 2D spectra COSY->MeasureJ AnalyzeNOE Analyze NOESY cross-peaks to determine spatial proximity NOESY->AnalyzeNOE Compare Compare experimental J-values and NOEs with theoretical values for different conformers MeasureJ->Compare AnalyzeNOE->Compare Determine Determine the predominant conformation and estimate the conformational equilibrium Compare->Determine

Figure 2. Workflow for NMR-based conformational analysis.

Expected ¹H NMR Coupling Constants:

Coupling TypeDihedral AngleExpected J-value (Hz)Conformer
Axial-Axial (J_ax,ax)~180°8 - 13Both
Axial-Equatorial (J_ax,eq)~60°2 - 5Both
Equatorial-Equatorial (J_eq,eq)~60°2 - 5Both

In the diequatorial conformer of this compound, the protons at C1 and C4 (methine protons) are axial. Therefore, they are expected to exhibit large axial-axial couplings to the adjacent axial protons on C2, C6 and C3, C5 respectively, and smaller axial-equatorial couplings to the adjacent equatorial protons. The observation of large coupling constants for these methine protons would provide strong evidence for the predominance of the diequatorial conformer.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a field strength of 400 MHz or higher to ensure good signal dispersion.

    • Set the spectral width to cover the entire proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve resolution.

    • Carefully measure the coupling constants (J-values) of the cyclohexane ring protons, particularly the methine protons at C1 and C4.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the connectivity of the protons and confirm assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Run a NOESY experiment with a mixing time of 500-800 ms to identify through-space correlations. For the diequatorial conformer, NOEs are expected between the axial C1-H and the axial protons on C3 and C5, and similarly for the C4-H.

Conclusion

The conformational analysis of this compound derivatives is critical for understanding their structure-activity relationships. Based on the well-established principles of cyclohexane stereochemistry and the significant steric bulk of the Boc-amino and carboxylic acid substituents, the diequatorial conformer is predicted to be overwhelmingly dominant in solution. This prediction can be experimentally verified through detailed NMR spectroscopic analysis, focusing on the measurement of proton-proton coupling constants. The experimental protocols provided in this guide offer a robust framework for researchers to perform such analyses and gain crucial insights into the three-dimensional structure of these important molecules.

References

Efficacy of Drugs Synthesized with trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. One such versatile scaffold is trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key intermediate in the development of targeted therapies for a range of diseases. This guide provides a comparative analysis of the efficacy of two prominent drugs synthesized using this moiety: Oclacitinib, a Janus kinase (JAK) inhibitor for allergic dermatitis, and a potent VLA-4 antagonist investigated for inflammatory conditions.

This document summarizes quantitative data from key efficacy studies, details the experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.

Comparative Efficacy Data

The following tables summarize the key efficacy data for Oclacitinib and a representative VLA-4 antagonist synthesized from a derivative of this compound.

Table 1: Efficacy of Oclacitinib in Canine Atopic Dermatitis

Study TypeComparisonKey Efficacy MetricOclacitinib PerformanceControl PerformanceCitation
Randomized, double-blind, placebo-controlled trialOclacitinib vs. PlaceboOwner-assessed Pruritus Visual Analog Scale (VAS) score reduction from baseline at Day 765% reduction<23.2% reduction in dogs with ≥50% reduction[1]
Randomized, double-blind, placebo-controlled trialOclacitinib vs. PlaceboVeterinarian-assessed Dermatitis (CADESI-02) score reduction from baseline at Day 1448.4% reduction1.7% reduction[2][3]
Randomized, blinded clinical trialOclacitinib vs. CyclosporineOwner-assessed Pruritus VAS score reduction from baseline at Day 1463.2% reduction27.9% reduction[4][5]
Randomized, blinded clinical trialOclacitinib vs. CyclosporineVeterinarian-assessed Dermatitis (CADESI-02) score reduction from baseline at Day 1458.7% reduction43.0% reduction[4][6]

Table 2: Preclinical Efficacy of a VLA-4 Antagonist

Study TypeCompoundKey Efficacy MetricPerformanceCitation
In vitro cell adhesion assaytrans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidIC50 for VLA-4 antagonism5.4 nM[7][8]
In vivo pharmacokinetic study (Rats)trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidOral Bioavailability100%[7][8]
In vivo pharmacokinetic study (Dogs)trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidOral Bioavailability91%[7][8]
In vivo pharmacokinetic study (Monkeys)trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidOral Bioavailability68%[7][8]
In vivo efficacy study (Murine and guinea pig asthma models)trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidOral EfficacyExcellent[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Oclacitinib Clinical Trial in Canine Atopic Dermatitis

Objective: To evaluate the efficacy and safety of Oclacitinib compared to placebo or an active control (Cyclosporine) for the control of pruritus and clinical signs associated with atopic dermatitis in dogs.

Study Design: Randomized, double-blind, placebo-controlled or active-controlled, multi-center clinical trial.[1][2][4][5]

Animal Model: Client-owned dogs (at least 12 months of age and weighing at least 3 kg) with a history of chronic, non-seasonal atopic dermatitis.[1][9]

Inclusion Criteria:

  • Diagnosis of atopic dermatitis based on established clinical criteria (e.g., Favrot's criteria).[10]

  • Moderate to severe pruritus as assessed by the owner using a Visual Analog Scale (VAS).[1]

  • Presence of skin lesions consistent with atopic dermatitis.[2]

Exclusion Criteria:

  • Dogs with other pruritic skin diseases such as sarcoptic mange, demodicosis, or active microbial infections.[9]

  • Previous treatment with long-acting corticosteroids or other immunomodulating drugs within a specified washout period.

  • Pregnant or lactating females.

Treatment Groups:

  • Oclacitinib Group: Oral administration of Oclacitinib at a dose of 0.4-0.6 mg/kg twice daily for 14 days, followed by once daily.[4][5]

  • Placebo Group: Oral administration of a matching placebo tablet on the same schedule as the Oclacitinib group.[1][2]

  • Cyclosporine Group (Active Control): Oral administration of cyclosporine at a dose of 5 mg/kg once daily.[4][5]

Efficacy Assessments:

  • Owner-assessed Pruritus: Evaluated daily using a 10 cm Visual Analog Scale (VAS), where 0 cm represents no itching and 10 cm represents the worst possible itching.[1][11][12]

  • Veterinarian-assessed Dermatitis: Evaluated at baseline and specified follow-up visits using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-02 or CADESI-03). This is a validated scoring system that grades the severity of erythema, excoriation, lichenification, and self-induced alopecia at multiple body sites.[2][4]

Statistical Analysis:

  • Efficacy endpoints were typically analyzed using mixed models for repeated measures (MMRM) to compare the change from baseline in pruritus and dermatitis scores between treatment groups at each time point.

  • The proportion of dogs achieving a predefined level of improvement (e.g., ≥50% reduction in pruritus score) was compared using chi-square or Fisher's exact test.

  • A p-value of <0.05 was generally considered statistically significant.

Preclinical Evaluation of a VLA-4 Antagonist

Objective: To determine the in vitro potency and in vivo oral bioavailability and efficacy of a novel VLA-4 antagonist in relevant animal models of inflammation.

In Vitro Cell Adhesion Assay:

  • Principle: To measure the concentration of the antagonist required to inhibit the binding of VLA-4-expressing cells to its ligand, VCAM-1.

  • Cell Line: A cell line expressing high levels of VLA-4 (e.g., Jurkat T-cells or other suitable lymphocyte cell lines).

  • Procedure:

    • Microtiter plates are coated with recombinant human VCAM-1.

    • VLA-4 expressing cells are fluorescently labeled (e.g., with calcein-AM).

    • Cells are pre-incubated with varying concentrations of the VLA-4 antagonist.

    • The cell suspension is then added to the VCAM-1 coated wells and incubated.

    • Non-adherent cells are washed away, and the fluorescence of the adherent cells is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies:

  • Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

  • Procedure:

    • The VLA-4 antagonist is administered orally at a defined dose.

    • Blood samples are collected at various time points post-administration.

    • Plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%), are calculated.

In Vivo Efficacy Study (Asthma Model):

  • Animal Models: A/J mice or Brown Norway rats are commonly used models for allergen-induced airway inflammation.

  • Procedure:

    • Animals are sensitized to an allergen (e.g., ovalbumin).

    • Following sensitization, animals are challenged with the same allergen via inhalation to induce an asthmatic response.

    • The VLA-4 antagonist is administered orally prior to the allergen challenge.

    • Airway hyperresponsiveness, inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF), and cytokine levels are measured.

  • Data Analysis: The effects of the VLA-4 antagonist on the measured parameters are compared to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway inhibited by Oclacitinib and a typical workflow for a clinical efficacy study.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation STAT STAT JAK1->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Oclacitinib Oclacitinib Oclacitinib->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation & Pruritus) DNA->Gene_Transcription 6. Transcription Activation

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Pruritus & Dermatitis Scores) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group_A Treatment Group A (e.g., Oclacitinib) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Placebo/Control) Randomization->Treatment_Group_B Dosing Drug Administration (Specified Regimen) Treatment_Group_A->Dosing Treatment_Group_B->Dosing Follow_up_Visits Follow-up Visits (Regular Intervals) Dosing->Follow_up_Visits Efficacy_Assessment Efficacy Assessment (Pruritus & Dermatitis Scores) Follow_up_Visits->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up_Visits->Safety_Monitoring Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Spectroscopic Comparison of Cis- and Trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid is crucial for their unambiguous identification and use in pharmaceutical and chemical research. This guide provides a comparative overview of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols.

The spatial arrangement of the bulky tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid moiety on the cyclohexane ring in the cis and trans isomers leads to distinct spectroscopic signatures. These differences are most pronounced in their ¹H and ¹³C NMR spectra, arising from the varied magnetic environments of the protons and carbon atoms in each conformation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Assignment Cis Isomer Trans Isomer Key Differentiator
H-1 (CH-COOH) Broader multiplet, typically at a slightly different chemical shift than the trans isomer.Sharper multiplet, influenced by the diequatorial or diaxial relationship with neighboring protons.The multiplicity and chemical shift of this proton are highly sensitive to the stereochemistry.
H-4 (CH-NHBoc) Broader multiplet, often shifted compared to the trans isomer due to the different spatial orientation of the Boc group.Distinct multiplet, with a chemical shift and coupling constants characteristic of its axial or equatorial position.The chemical shift and coupling constants of H-4 provide clear evidence of the isomer's configuration.
Cyclohexyl Protons Complex overlapping multiplets.Generally more resolved multiplets due to the more rigid chair conformation.The overall appearance of the cyclohexyl region can be a quick indicator of the isomer.
Boc Group (-C(CH₃)₃) Sharp singlet.Sharp singlet.Typically no significant difference is observed for this group between the two isomers.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Assignment Cis Isomer Trans Isomer Key Differentiator
C=O (Carboxylic Acid) ~176-180~176-180Minimal difference expected.
C-1 (CH-COOH) Distinct chemical shift.Chemical shift is different from the cis isomer due to stereochemistry.The chemical shift of C-1 is a reliable point of comparison.
C-4 (CH-NHBoc) Distinct chemical shift.Chemical shift is different from the cis isomer.The position of the C-4 signal is a key indicator of the isomer.
Cyclohexyl Carbons Set of signals with specific chemical shifts.Set of signals with chemical shifts distinct from the cis isomer.The chemical shifts of the cyclohexane ring carbons are sensitive to the substituent orientation.
Boc Group (C=O) ~155~155Minimal difference expected.
Boc Group (-C(CH₃)₃) ~80~80Minimal difference expected.
Boc Group (-C(CH₃)₃) ~28~28Minimal difference expected.

Table 3: IR and MS Data

Spectroscopic Technique Cis Isomer Trans Isomer Key Differentiator
IR Spectroscopy (cm⁻¹) C=O (acid): ~1710, N-H: ~3350, C=O (Boc): ~1690C=O (acid): ~1710, N-H: ~3350, C=O (Boc): ~1690Subtle differences in the fingerprint region may exist due to different vibrational modes, but the main functional group absorptions are very similar.
Mass Spectrometry (m/z) M-H⁻: 242[1]M-H⁻: 242Both isomers are expected to show the same molecular ion peak and similar fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Process the spectra using appropriate software to perform phasing, baseline correction, and peak integration/picking. The key to distinguishing the isomers lies in the analysis of the chemical shifts and coupling constants of the protons at C-1 and C-4.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the carbamate, and the C=O stretch of the Boc group.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.

    • The mass range should be set to scan beyond the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison Sample_Cis Cis Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample_Cis->NMR IR IR Spectroscopy Sample_Cis->IR MS Mass Spectrometry Sample_Cis->MS Sample_Trans Trans Isomer Sample Sample_Trans->NMR Sample_Trans->IR Sample_Trans->MS Process_NMR Process NMR Spectra - Chemical Shifts - Coupling Constants NMR->Process_NMR Process_IR Process IR Spectra - Functional Group Analysis IR->Process_IR Process_MS Process MS Spectra - Molecular Weight Confirmation MS->Process_MS Comparison Comparative Analysis Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

References

Assessing the Purity of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a valuable building block in pharmaceutical synthesis. We present a detailed High-Performance Liquid Chromatography (HPLC) protocol and compare its performance with alternative techniques, supported by illustrative experimental data.

The primary impurity of concern in the synthesis of this compound is its geometric isomer, cis-4-(Boc-amino)cyclohexanecarboxylic acid. The presence of this and other process-related impurities can significantly impact the downstream reactions and the quality of the final active pharmaceutical ingredient. Therefore, robust analytical methods are crucial for accurate purity determination.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the purity assessment of non-volatile, polar compounds like Boc-protected amino acids. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Sample Derivatization Not typically required.Mandatory to increase volatility and thermal stability.Not required.
Primary Application Quantitative purity analysis and separation of isomers.Identification and quantification of volatile impurities.Structural elucidation, confirmation of isomer identity, and determination of cis/trans ratio.
Sensitivity HighVery HighModerate
Analysis Time ~15-30 minutes per sample~30-60 minutes per sample (including derivatization)~5-15 minutes per sample
Cost ModerateHighHigh
Key Advantage Robust, reproducible, and ideal for separating non-volatile polar compounds and their isomers.[1][2][3][4]High sensitivity and specificity for volatile impurities.Provides unambiguous structural information and direct quantification of isomers without the need for reference standards for each isomer.[5]
Key Disadvantage Requires reference standards for impurity identification and quantification.Complex sample preparation (derivatization) can introduce errors.[6][7]Lower sensitivity compared to chromatographic techniques.

Recommended Method: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for routine purity analysis of this compound. Its advantages include excellent reproducibility, the ability to analyze polar, non-volatile compounds in their native state, and the effective separation of geometric isomers.[1][2][3][4]

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a typical RP-HPLC method for determining the purity of this compound and separating it from its cis-isomer.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 20% Mobile Phase B

    • Linear gradient from 20% to 80% Mobile Phase B over 15 minutes

    • Hold at 80% Mobile Phase B for 5 minutes

    • Return to 20% Mobile Phase B over 2 minutes

    • Equilibrate at 20% Mobile Phase B for 3 minutes

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Illustrative Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of two different batches of this compound.

AnalyteBatch A Retention Time (min)Batch A Peak Area (%)Batch B Retention Time (min)Batch B Peak Area (%)
cis-4-(Boc-amino)cyclohexanecarboxylic acid8.50.88.51.5
This compound 10.2 99.1 10.2 98.4
Unknown Impurity 112.10.112.10.1
Total Purity 99.1% 98.4%

Visualizing the Workflow and Logic

To further clarify the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Workflow for HPLC Purity Assessment.

Method_Selection cluster_primary Primary Analysis cluster_supplementary Supplementary/Confirmatory Analysis start Purity Assessment of This compound hplc HPLC (Quantitative Purity & Isomer Separation) start->hplc nmr NMR (Structural Confirmation & cis/trans Ratio) hplc->nmr For structural confirmation gcms GC-MS (Volatile Impurities) hplc->gcms If volatile impurities are suspected

Logical Flow for Method Selection.

Conclusion

For the routine and reliable purity assessment of this compound, reverse-phase HPLC is the method of choice. It offers a robust and efficient means to quantify the main compound and separate it from its critical cis-isomer. While NMR spectroscopy serves as an excellent tool for structural confirmation and definitive isomer ratio determination, and GC-MS is suitable for detecting volatile impurities, HPLC provides the best balance of performance, cost, and ease of use for quality control in a drug development setting.

References

Stereochemistry in Drug Design: A Comparative Review of Trans- vs. Cis-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the applications of trans- and cis-4-(Boc-amino)cyclohexanecarboxylic acid reveals the critical role of stereochemistry in determining the biological activity and conformational properties of peptidomimetics and small molecule drugs. While both isomers serve as valuable building blocks in medicinal chemistry, the trans isomer is frequently favored for its ability to impart rigid, extended conformations, a key feature in the design of targeted therapeutics such as Janus kinase (JAK) inhibitors.

The cyclohexane ring, a common scaffold in drug design, offers a rigid framework that can be functionalized to mimic peptide secondary structures or to orient pharmacophores in a precise three-dimensional arrangement. The seemingly subtle difference between the cis and trans configurations of substituents on this ring can have profound consequences for a molecule's shape and, consequently, its interaction with biological targets. This review compares and contrasts the applications of the Boc-protected cis- and trans-isomers of 4-aminocyclohexanecarboxylic acid, highlighting the impact of their distinct stereochemistry on peptide conformation and biological function, with a particular focus on the synthesis of JAK inhibitors.

Impact on Peptide and Peptidomimetic Conformation

The spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring dictates the geometry of the resulting peptide backbone when these non-natural amino acids are incorporated into a peptide chain. Studies on analogous cyclic amino acids, such as 2-aminocyclohexanecarboxylic acid, have demonstrated that the trans isomer has a strong propensity to induce helical structures, specifically a robust 14-helix in homooligomers. In contrast, the corresponding cis isomer does not favor the formation of stable helical structures. This difference is attributed to the diequatorial orientation of the substituents in the trans isomer, which leads to a more extended and predictable backbone conformation. This conformational rigidity is highly desirable in the design of peptidomimetics, where the goal is to mimic a specific bioactive conformation of a natural peptide while improving metabolic stability.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of trans-4-(Boc-amino)cyclohexanecarboxylic acid is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[1] The trans stereochemistry of the 4-aminocyclohexanecarboxylic acid moiety is crucial for the biological activity of these inhibitors. The synthesis of these inhibitors often involves the coupling of the trans-isomer to a heterocyclic core.

Below is a generalized workflow for the synthesis of a JAK inhibitor utilizing this compound.

G cluster_synthesis Synthesis of trans-4-Aminocyclohexanecarboxylic Acid cluster_coupling Coupling to Heterocyclic Core cluster_final Final Deprotection p_aminobenzoic_acid p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru/C, high pressure/temp) p_aminobenzoic_acid->hydrogenation cis_trans_mixture Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid hydrogenation->cis_trans_mixture isomerization Isomerization (Base-catalyzed) cis_trans_mixture->isomerization trans_isomer trans-4-Aminocyclohexanecarboxylic Acid isomerization->trans_isomer boc_protection Boc Protection ((Boc)2O) trans_isomer->boc_protection trans_boc This compound boc_protection->trans_boc coupling Amide Bond Formation (e.g., HATU, DIPEA) trans_boc->coupling heterocycle Heterocyclic Core (e.g., Pyrrolopyrimidine) heterocycle->coupling jak_inhibitor_precursor JAK Inhibitor Precursor coupling->jak_inhibitor_precursor deprotection Boc Deprotection (e.g., TFA) jak_inhibitor_precursor->deprotection jak_inhibitor Final JAK Inhibitor deprotection->jak_inhibitor

Figure 1. Generalized synthetic workflow for a Janus Kinase (JAK) inhibitor.

Comparative Data Summary

While direct comparative biological data for peptides containing cis- versus this compound is limited in publicly available literature, the stark differences in their conformational preferences strongly suggest a significant impact on biological activity. The trans isomer's ability to enforce a specific, extended conformation is often a prerequisite for high-affinity binding to a receptor or enzyme active site. Conversely, the more flexible nature of the cis isomer can lead to a loss of binding affinity due to entropic penalties or an inability to adopt the required bioactive conformation.

The following table summarizes the key differences and applications of the two isomers based on available data and inferences from analogous structures.

FeatureThis compoundcis-4-(Boc-amino)cyclohexanecarboxylic Acid
Conformational Preference Induces rigid, extended, or helical structures in peptides.Generally leads to more flexible or non-helical structures.
Key Applications - Synthesis of Janus Kinase (JAK) inhibitors[1]- Building block for conformationally constrained peptidomimetics.- General building block in medicinal chemistry.- Used as a scaffold where a less rigid structure is desired.
Biological Activity Context Preferred for achieving high binding affinity in targeted therapies where a specific conformation is required.May result in lower binding affinity or be used to explore a wider conformational space in early-stage drug discovery.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol outlines the general steps for incorporating either trans- or cis-4-(Boc-amino)cyclohexanecarboxylic acid into a peptide sequence using manual Boc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 1-2 hours.

2. Boc-Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM.

  • Wash again with DCM.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (either cis- or this compound) by dissolving it in DCM or N,N-dimethylformamide (DMF) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like DIPEA.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a ninhydrin test.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DCM).

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., p-cresol, anisole).

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Logical Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for comparing the biological activity of peptides synthesized with the cis and trans isomers.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assay Biological Assay cluster_analysis Data Analysis & Comparison synthesis_cis Synthesize Peptide with cis-isomer purification_cis Purify cis-Peptide (RP-HPLC) synthesis_cis->purification_cis synthesis_trans Synthesize Peptide with trans-isomer purification_trans Purify trans-Peptide (RP-HPLC) synthesis_trans->purification_trans characterization_cis Characterize cis-Peptide (MS, HPLC) purification_cis->characterization_cis assay Perform Biological Assay (e.g., Receptor Binding Assay, Enzyme Inhibition Assay) characterization_cis->assay characterization_trans Characterize trans-Peptide (MS, HPLC) purification_trans->characterization_trans characterization_trans->assay data_analysis Analyze Data (e.g., IC50, Ki determination) assay->data_analysis comparison Compare Biological Activity of cis vs. trans Peptides data_analysis->comparison

Figure 2. Workflow for comparative biological evaluation.

Conclusion

The choice between trans- and cis-4-(Boc-amino)cyclohexanecarboxylic acid as a building block in drug discovery is a critical decision driven by the desired conformational properties of the final molecule. The trans isomer is invaluable for creating rigid, conformationally defined structures, which is often a key requirement for potent and selective biological activity, as exemplified by its use in JAK inhibitors. In contrast, the cis isomer provides a more flexible scaffold, which can be advantageous in initial exploratory studies. This comparative analysis underscores the importance of stereochemistry in medicinal chemistry and provides a guide for researchers in the selection of appropriate building blocks for the rational design of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of trans-4-(Boc-amino)cyclohexanecarboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

Before commencing any disposal procedures, it is imperative to adhere to the following safety measures. While this compound is a non-combustible solid, appropriate handling is necessary to prevent exposure and contamination.

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In situations where dust may be generated, a NIOSH-approved N95 respirator is recommended.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of airborne particles.

  • Spill Response: In the event of a spill, carefully sweep up the solid material, taking care to avoid creating dust. Place the spilled chemical and any contaminated cleaning materials into a designated, sealed container for disposal.

Disposal Protocol: A Step-by-Step Approach:

The disposal of this compound should be managed as chemical waste. Adherence to the following procedural steps is crucial for regulatory compliance and environmental responsibility.

  • Waste Identification and Segregation:

    • It is essential to treat this compound waste as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Collect waste this compound in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

    • The original product container, if empty and in good condition, can be a suitable option for waste collection.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The label should also include the accumulation start date and identify the associated hazards (e.g., "Solid Chemical Waste").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Disposal Request and Collection:

    • Crucially, do not dispose of this compound in the regular trash or down the drain. [1] Such actions violate environmental regulations and safety protocols.

    • Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor. Follow your organization's specific procedures for requesting a waste pickup.

Quantitative Data and Operational Summary:

ParameterGuideline
Waste Classification General Chemical Waste (Consult EHS for specific institutional classification)
Recommended Container Sealable, chemically compatible container (e.g., original container, HDPE pail)
Container Labeling "this compound", Accumulation Start Date, Hazard Identification
Storage Location Designated Satellite Accumulation Area
Disposal Method Via Institutional EHS or Licensed Waste Contractor
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Nitrogen oxides

Experimental Protocols:

The disposal procedures outlined above are based on standard laboratory safety practices and chemical waste management guidelines. No specific experimental protocols for the neutralization or treatment of this compound prior to disposal are recommended without explicit guidance from a qualified EHS professional.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound waste generated ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat - N95 Respirator (if dust) start->ppe collect_waste Collect solid waste in a suitable, sealed container. ppe->collect_waste label_container Label container with: - Full Chemical Name - Accumulation Date - Hazard Information collect_waste->label_container spill Spill Occurs collect_waste->spill Potential Event store_waste Store in designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact Institutional EHS Office for waste pickup. store_waste->contact_ehs end End: Waste disposed of by licensed contractor. contact_ehs->end spill->label_container No cleanup_spill Clean up spill avoiding dust generation. Place waste in sealed container. spill->cleanup_spill Yes cleanup_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS No. 53292-89-0). The following procedural guidance is designed to facilitate safe laboratory operations and ensure proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound, which is a crystalline solid. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale & Citations
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.To protect eyes from dust particles and potential splashes. Standard laboratory practice for handling chemicals.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are mandatory.To prevent skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[1][3][4][5]
Respiratory Protection A NIOSH-approved N95 dust respirator is recommended, especially when handling the solid outside of a certified chemical fume hood or if dust generation is likely.To prevent inhalation of airborne dust particles.[1][2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[1][6][7]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust.[1][6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[7]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[8]

2. Weighing and Transfer:

  • Enclosed Balance: Use an enclosed balance to minimize the dispersion of powder into the breathing zone.[8]

  • Weigh Boats: Utilize weigh boats to prevent spills during transfer.[8]

  • Transfer Technique: Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[1] Keep containers closed as much as possible.[8]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

3. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Chemical Waste: The compound itself or any solutions containing it should be disposed of as chemical waste. It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulations: Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[4] Do not empty into drains.[4]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Receive Chemical prep_area Designate & Prepare Work Area (Fume Hood Preferred) prep_start->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe weigh Weigh Solid (Enclosed Balance) prep_ppe->weigh transfer Transfer Solid to Container weigh->transfer dissolve Dissolve in Solvent (if applicable) transfer->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose of Waste per Regulations segregate_waste->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-(Boc-amino)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.